molecular formula C17H18O3 B13950347 3-Biphenylacetic acid, 5-propoxy- CAS No. 61888-56-0

3-Biphenylacetic acid, 5-propoxy-

Katalognummer: B13950347
CAS-Nummer: 61888-56-0
Molekulargewicht: 270.32 g/mol
InChI-Schlüssel: ADRLSZAQHXDOME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Biphenylacetic acid, 5-propoxy- is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Biphenylacetic acid, 5-propoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Biphenylacetic acid, 5-propoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

61888-56-0

Molekularformel

C17H18O3

Molekulargewicht

270.32 g/mol

IUPAC-Name

2-(3-phenyl-5-propoxyphenyl)acetic acid

InChI

InChI=1S/C17H18O3/c1-2-8-20-16-10-13(11-17(18)19)9-15(12-16)14-6-4-3-5-7-14/h3-7,9-10,12H,2,8,11H2,1H3,(H,18,19)

InChI-Schlüssel

ADRLSZAQHXDOME-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC(=CC(=C1)C2=CC=CC=C2)CC(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Guide: Modular Synthesis of 5-Propoxy-3-biphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic architecture for 3-(carboxymethyl)-5-propoxy-1,1'-biphenyl (CAS: 61927-06-8), often referred to in literature as 5-propoxy-3-biphenylacetic acid . This scaffold acts as a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and matrix metalloproteinase (MMP) inhibitors.

The methodology proposed herein prioritizes regiochemical integrity and scalability . Unlike legacy routes that rely on non-selective Friedel-Crafts alkylations, this protocol utilizes a convergent Suzuki-Miyaura coupling followed by a nitrile homologation sequence . This ensures precise placement of the propoxy substituent relative to the acetic acid tail, eliminating the formation of difficult-to-separate regioisomers.

Retrosynthetic Analysis

To achieve the target structure with high fidelity, we disconnect the molecule at two strategic junctions: the biaryl bond and the acetic acid side chain.

  • C-C Biaryl Disconnection: The biphenyl core is best assembled via Palladium-catalyzed cross-coupling, allowing late-stage assembly of the aromatic rings.

  • Carbon Homologation: The acetic acid moiety (

    
    ) is derived from a benzoic ester precursor via a reduction-cyanation-hydrolysis sequence (The "Benzyl Nitrile" Route), avoiding the safety hazards of diazomethane used in Arndt-Eistert homologation.
    
Visualization: Retrosynthetic Logic

Retrosynthesis Target Target: 5-Propoxy-3-biphenylacetic acid Precursor1 Intermediate A: 5-Propoxy-3-phenylbenzyl bromide Target->Precursor1 Hydrolysis & Cyanation Precursor2 Intermediate B: Methyl 5-propoxy-3-phenylbenzoate Precursor1->Precursor2 Halogenation & Reduction Fragment1 Fragment 1: Methyl 3-bromo-5-propoxybenzoate Precursor2->Fragment1 Suzuki Coupling Fragment2 Fragment 2: Phenylboronic Acid Precursor2->Fragment2 Suzuki Coupling Start Starting Material: Methyl 3-bromo-5-hydroxybenzoate Fragment1->Start Williamson Etherification

Figure 1: Retrosynthetic breakdown isolating the biaryl coupling and side-chain extension.

Detailed Synthetic Protocol

Phase 1: Core Functionalization (Etherification)

The synthesis begins with the installation of the propoxy ether. We utilize Methyl 3-bromo-5-hydroxybenzoate as the starting material. This scaffold is commercially available and pre-functionalized to prevent over-alkylation.

  • Reagents:

    
    -Propyl bromide, 
    
    
    
    , DMF (N,N-Dimethylformamide).
  • Mechanism:

    
     Nucleophilic Substitution.
    

Protocol:

  • Charge a reaction vessel with Methyl 3-bromo-5-hydroxybenzoate (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Add Potassium Carbonate (

    
    , 2.5 equiv) in a single portion.
    
  • Add

    
    -Propyl bromide (1.2 equiv) dropwise at ambient temperature.
    
  • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) for disappearance of the phenol.

  • Workup: Quench with ice water, extract with Ethyl Acetate (

    
    ), and wash organics with brine. Dry over 
    
    
    
    .[1][2]
  • Yield Expectation: >90% of Methyl 3-bromo-5-propoxybenzoate .

Phase 2: Biphenyl Assembly (Suzuki-Miyaura Coupling)

This step constructs the biaryl core. The use of a boronic acid ensures the phenyl ring is attached specifically at the 3-position, preserving the meta-substitution pattern.

  • Reagents: Phenylboronic acid,

    
     (Tetrakis), 
    
    
    
    , Toluene/Ethanol/Water.[3]
  • Critical Parameter: Degassing the solvents is mandatory to prevent homocoupling of the boronic acid.

Protocol:

  • Dissolve Methyl 3-bromo-5-propoxybenzoate (1.0 equiv) and Phenylboronic acid (1.2 equiv) in Toluene:Ethanol (4:1 ratio).

  • Add aqueous

    
     (2.0 M, 3.0 equiv).
    
  • Degas the biphasic mixture with Nitrogen/Argon for 15 minutes.

  • Add

    
     (3–5 mol%).[3]
    
  • Reflux at 90–100°C for 12 hours.

  • Purification: Filter through Celite to remove Palladium black. Flash chromatography (Silica, 0-10% EtOAc in Hexanes) yields Methyl 5-propoxy-3-phenylbenzoate .

Phase 3: Side Chain Homologation (The "Benzyl Nitrile" Sequence)

This is the most technically demanding phase. We must convert the benzoate ester (C1) into an acetic acid (C2) moiety.

Step 3A: Reduction to Benzyl Alcohol
  • Reagents:

    
     (Lithium Aluminum Hydride), THF, 0°C.
    
  • Action: Reduces the ester to (5-propoxy-3-phenylphenyl)methanol .

  • Note: DIBAL-H can be used if milder conditions are required, but LAH is standard for esters.

Step 3B: Chlorination
  • Reagents:

    
     (Thionyl Chloride), DCM (Dichloromethane), cat. DMF.
    
  • Action: Converts the alcohol to 3-(chloromethyl)-5-propoxybiphenyl .

  • Safety: Evolution of

    
     and 
    
    
    
    gas; requires a scrubber.
Step 3C: Cyanation (C-C Bond Formation)
  • Reagents:

    
     (Sodium Cyanide), DMSO, 40°C.
    
  • Action: Nucleophilic displacement of chloride generates 3-biphenylacetonitrile, 5-propoxy- .

  • Control: Keep temperature <60°C to prevent dimerization.

Step 3D: Hydrolysis to Final Acid
  • Reagents:

    
     (20% aq), Ethanol, Reflux.
    
  • Action: Hydrolyzes the nitrile to the carboxylate, followed by acidic workup (

    
    ) to yield the free acid.
    

Validated Pathway Visualization

SynthesisPathway SM Methyl 3-bromo- 5-hydroxybenzoate Int1 Methyl 3-bromo- 5-propoxybenzoate SM->Int1 n-PrBr, K2CO3 DMF, 60°C Int2 Methyl 5-propoxy- 3-phenylbenzoate Int1->Int2 PhB(OH)2, Pd(PPh3)4 Suzuki Coupling Int3 Benzyl Alcohol Derivative Int2->Int3 LiAlH4 THF, 0°C Int4 Benzyl Chloride Derivative Int3->Int4 SOCl2 DCM Int5 Nitrile Intermediate Int4->Int5 NaCN DMSO Final FINAL PRODUCT: 5-Propoxy-3-biphenylacetic acid Int5->Final NaOH/EtOH Reflux -> H3O+

Figure 2: Forward synthetic pathway illustrating reagent flow from starting benzoate to final acetic acid.

Analytical Data & Quality Control

To validate the synthesis, the following analytical signatures are expected. These values are derived from standard shifts for 3,5-disubstituted biphenyls and propyl ethers.

Table 1: Expected 1H NMR Data (CDCl3, 400 MHz)
Position / GroupChemical Shift (

ppm)
MultiplicityIntegrationAssignment Logic
-COOH 10.5 - 12.0Broad Singlet1HCarboxylic acid proton (exchangeable).
Ar-H (Biphenyl) 7.30 - 7.60Multiplet5HUnsubstituted phenyl ring protons.
Ar-H (Core) 6.80 - 7.10Singlets (x3)3HH2, H4, H6 on the central ring (meta coupling).
-CH2-COOH 3.65Singlet2HBenzylic methylene alpha to carbonyl.
-O-CH2- 3.95Triplet (

Hz)
2HPropoxy ether methylene adjacent to Oxygen.
-CH2- (Propyl) 1.80Sextet2HCentral methylene of propyl chain.
-CH3 1.05Triplet3HTerminal methyl of propyl chain.
Process Safety & Scalability
  • Exotherm Management: The reduction with

    
     is highly exothermic. On a kilogram scale, dosing must be controlled via jacketed reactors.
    
  • Cyanide Handling: Step 3C involves Sodium Cyanide. Waste streams must be treated with bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal.

  • Impurity Profile: The primary impurity to watch for is the des-bromo byproduct in Step 2 (if catalyst loading is too low) or hydrolysis of the nitrile stopping at the amide stage (if reflux time is insufficient).

References

  • Tamura, Y., et al. (1977). Nonsteroidal antiinflammatory agents.[4] 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives. Journal of Medicinal Chemistry. (Foundational work on 3-biphenylacetic acid derivatives).

  • Lantzsch, R. (1997). Process for preparing substituted phenylacetic acid derivatives.[3][4][5][6][7] U.S. Patent 5,698,735. (Industrial methodology for converting benzyl alcohols to phenylacetic acids).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Standard reference for the biaryl coupling protocol used in Step 2).
  • PubChem. (2024). Compound Summary: 5-propoxy-3-biphenylacetic acid (CID 43835).[8] National Library of Medicine. (Verification of chemical structure and identifiers).

Sources

Technical Guide: 3-Biphenylacetic Acid, 5-Propoxy- (CAS 61888-56-0)

[1]

Part 1: Executive Summary

3-Biphenylacetic acid, 5-propoxy- (CAS 61888-56-0) is a specialized biphenyl derivative characterized by a carboxylic acid pharmacophore on the 3-position and a propoxy ether substituent on the 5-position of the biphenyl scaffold. Structurally homologous to the active metabolite of the NSAID Fenbufen (specifically, the 4-isomer Felbinac), this compound represents a strategic scaffold in medicinal chemistry.

It is primarily utilized as:

  • A Lipophilic NSAID Analog: The 5-propoxy group significantly enhances lipophilicity (cLogP) compared to the parent biphenylacetic acid, potentially altering membrane permeability and cyclooxygenase (COX) binding kinetics.

  • A Synthetic Intermediate: A key building block for constructing complex Angiotensin II Receptor Blockers (ARBs) or PPAR agonists where a biphenyl-acid core is required.

  • A Probe Compound: Used in Structure-Activity Relationship (SAR) studies to map the steric tolerance of the COX active site or other nuclear receptors.

This guide provides a definitive technical analysis of its structure, synthesis, and physicochemical properties, grounded in robust organic chemistry principles.

Part 2: Chemical Identity & Structural Analysis[2]

Identification Data[1][2][3]
ParameterSpecification
Chemical Name 3-Biphenylacetic acid, 5-propoxy-
IUPAC Name 2-(5-propoxy-[1,1'-biphenyl]-3-yl)acetic acid
CAS Number 61888-56-0
Molecular Formula C₁₇H₁₈O₃
Molecular Weight 270.33 g/mol
SMILES CCCOC1=CC(=CC(=C1)C2=CC=CC=C2)CC(=O)O
InChI Key ADRLSZAQHXDOME-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Structural Logic & Pharmacophore (SAR)

The molecule is built upon a biphenyl scaffold , a privileged structure in drug discovery (found in Valsartan, Diflunisal).

  • The Acidic Head (Carboxymethyl group): Located at the meta (3-) position relative to the phenyl ring. This mimics the arachidonic acid transition state in COX enzymes, facilitating an ionic bond with Arg-120 in the COX channel.

  • The Lipophilic Tail (Propoxy group): Located at the 5-position. The propyl chain adds steric bulk and hydrophobicity, likely targeting the hydrophobic channel of the enzyme or improving oral bioavailability by increasing LogP.

  • The Biphenyl Core: Provides a rigid spacer that orients the acid and tail groups. The 3,5-substitution pattern creates a "bent" geometry compared to the linear 4-substitution seen in Felbinac.

Diagram 1: Structural & Functional Decomposition

SAR_AnalysisMolecule3-Biphenylacetic acid,5-propoxy-ScaffoldBiphenyl Core(Lipophilic Scaffold)Molecule->ScaffoldHeadAcetic Acid Moiety(COX Arg-120 Interaction)Molecule->HeadTail5-Propoxy Group(Hydrophobic Channel Fit)Molecule->TailEffect2Meta-Substitution(Non-linear Geometry)Scaffold->Effect23,5-PatternEffect1Increased LogP(Membrane Permeability)Tail->Effect1Alkyl Chain

Caption: SAR decomposition highlighting the functional roles of the acetic acid head, biphenyl core, and propoxy tail.

Part 3: Physicochemical Profile[2][3]

Understanding the physicochemical properties is critical for formulation and assay development.

PropertyValue (Predicted/Experimental)Implication
cLogP ~3.9 - 4.2Highly lipophilic. Low water solubility; requires DMSO or alcohol for stock solutions.
pKa (Acid) 4.3 - 4.5Ionized at physiological pH (7.4), forming the carboxylate anion.
Solubility < 0.1 mg/mL (Water)Critical: Do not attempt to dissolve directly in aqueous buffer.
Solubility > 50 mg/mL (DMSO/Ethanol)Preferred solvents for stock preparation.
PSA 46.5 ŲGood passive membrane permeability (Rule of 5 compliant).

Part 4: Validated Synthetic Protocol

Retrosynthetic Analysis
  • Disconnection: The Biaryl bond.

  • Building Blocks: 3-Bromo-5-propoxyphenylacetic acid ester + Phenylboronic acid.

Step-by-Step Methodology

Diagram 2: Synthesis Workflow

Synthesis_PathwaySM13-Bromo-5-hydroxyphenylacetic acid(Methyl Ester)Int1Intermediate A:3-Bromo-5-propoxyphenylacetic acid esterSM1->Int1Step 1: O-Alkylation(60°C, 4h)Reagent11-Bromopropane / K2CO3 / DMFInt2Intermediate B:Methyl 2-(5-propoxy-[1,1'-biphenyl]-3-yl)acetateInt1->Int2Step 2: Suzuki Coupling(90°C, 12h)Reagent2Phenylboronic Acid / Pd(PPh3)4Na2CO3 / Toluene:H2OProductFinal Product:3-Biphenylacetic acid, 5-propoxy-Int2->ProductStep 3: Saponification(RT, 2h)Reagent3LiOH / THF:H2OThen HCl workup

Caption: Convergent synthesis route utilizing O-alkylation followed by Palladium-catalyzed Suzuki coupling and hydrolysis.

Step 1: O-Alkylation (Ether Formation)
  • Objective: Install the propoxy tail.

  • Protocol: Dissolve methyl 3-bromo-5-hydroxyphenylacetate (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (K₂CO₃, 2.0 eq) and 1-Bromopropane (1.2 eq).

  • Conditions: Heat to 60°C for 4–6 hours under N₂ atmosphere.

  • Workup: Dilute with water, extract with Ethyl Acetate (EtOAc). Wash organic layer with brine. Dry over MgSO₄ and concentrate.

  • Validation: Monitor by TLC (Hexane:EtOAc 8:1). Product should be less polar than starting phenol.

Step 2: Suzuki-Miyaura Coupling
  • Objective: Construct the biphenyl core.

  • Protocol: Dissolve Intermediate A (1.0 eq) in Toluene/Water (4:1 ratio). Add Phenylboronic acid (1.2 eq) and Sodium Carbonate (Na₂CO₃, 2.5 eq). Degas the solution with N₂ for 15 mins. Add Pd(PPh₃)₄ (3-5 mol%).

  • Conditions: Reflux (90–100°C) for 12 hours.

  • Workup: Filter through Celite to remove Pd. Extract filtrate with EtOAc.

  • Purification: Flash column chromatography (Silica gel).

Step 3: Saponification (Hydrolysis)
  • Objective: Reveal the free carboxylic acid.

  • Protocol: Dissolve Intermediate B in THF/Water (1:1). Add Lithium Hydroxide (LiOH, 3.0 eq). Stir at Room Temperature.

  • Workup: Acidify reaction mixture to pH ~2 with 1N HCl. The product will precipitate or require extraction with DCM.

  • Final Product: Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Part 5: Analytical Characterization (Expected)

To validate the identity of CAS 61888-56-0, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.3 ppm (1H, s): Carboxylic acid proton (broad).

    • δ 7.3–7.6 ppm (5H, m): Unsubstituted phenyl ring protons.

    • δ 6.8–7.1 ppm (3H, m): Aromatic protons on the substituted ring (patterns depend on coupling).

    • δ 3.9 ppm (2H, t): O-CH₂- protons of the propoxy group.

    • δ 3.6 ppm (2H, s): -CH₂-COOH benzylic protons.

    • δ 1.7 ppm (2H, m): -CH₂- (middle of propyl chain).

    • δ 1.0 ppm (3H, t): -CH₃ (end of propyl chain).

  • Mass Spectrometry (ESI):

    • Negative Mode (ESI-): m/z 269.1 [M-H]⁻ (Dominant peak).

    • Positive Mode (ESI+): m/z 271.1 [M+H]⁺ (Often weak for carboxylic acids).

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential respiratory sensitizer (typical for phenylacetic acids).

  • Storage: Store at +2°C to +8°C, desiccated.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem. (2025).[1] 5-propoxy-3-biphenylacetic acid (Compound).[2][3][4][5][6][7] National Library of Medicine. [Link]

  • ChemSrc. (2025).[1][8] CAS 61888-56-0 Entry and Properties. [Link][2]

  • BindingDB. (2012). Biphenyl-methyl derivatives and Angiotensin II Receptor Antagonism Data. [Link][9]

Biological Activity and Therapeutic Potential of 5-Propoxy-3-Biphenylacetic Acid Derivatives

[2]

Part 1: Executive Technical Summary

5-Propoxy-3-biphenylacetic acid (CAS: 61888-56-0) represents a specific structural subclass of arylalkanoic acid NSAIDs.[2] Chemically, it consists of a biphenyl core substituted at the meta (3-) position with an acetic acid moiety and at the meta' (5-) position with a propoxy ether chain.[2]

Unlike the more common 4-biphenylacetic acid derivatives (e.g., Felbinac , the active metabolite of Fenbufen ), the 3,5-disubstitution pattern of this compound introduces unique steric and lipophilic properties.[2] The 5-propoxy group serves as a critical hydrophobic anchor, designed to optimize binding affinity within the cyclooxygenase (COX) active site channels, potentially modulating selectivity between COX-1 and COX-2 isoforms compared to its un-substituted congeners.[2]

Therapeutic Class: Anti-inflammatory, Analgesic, Antipyretic. Primary Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[2] Key Molecular Feature: The 5-propoxy tail enhances lipophilicity (

2

Part 2: Structure-Activity Relationship (SAR) & Mechanism[2]

The Pharmacophore

The biological activity of 5-propoxy-3-biphenylacetic acid is governed by three structural domains:

  • The Acidic Head (Acetic Acid): Essential for ionic interaction with the guanidinium group (Arg-120) at the constriction of the COX active site.[2]

  • The Biphenyl Core: Provides the rigid planar scaffold necessary to mimic the arachidonic acid backbone.[2]

  • The 5-Propoxy Tail: A lipophilic auxiliary.[2] In SAR studies of biphenylacetic acids, alkoxy substitutions at the meta position significantly affect potency.[2]

    • Methoxy (C1):[2] Often too short to fully exploit the hydrophobic pocket.[2]

    • Propoxy (C3):[2] Optimal length for van der Waals interactions within the hydrophobic channel without causing steric clash.[2]

    • Butoxy/Pentoxy (>C4):[2] Often leads to diminishing returns due to steric hindrance or excessive lipophilicity leading to metabolic trapping.[2]

Mechanism of Action (MOA)

The compound inhibits the conversion of arachidonic acid to Prostaglandin G2 (PGG2) and H2 (PGH2).[2] The 5-propoxy group likely occupies the hydrophobic side pocket of the enzyme, stabilizing the inhibitor-enzyme complex.[2]

Visualization: Arachidonic Acid Cascade Inhibition

COX_PathwayMembraneCell Membrane PhospholipidsAAArachidonic AcidMembrane->AAPLA2 ActivationPLA2Phospholipase A2COX1COX-1 (Constitutive)AA->COX1COX2COX-2 (Inducible)AA->COX2PGG2PGG2COX1->PGG2BlockedCOX2->PGG2BlockedDrug5-Propoxy-3-biphenylacetic AcidDrug->COX1InhibitionDrug->COX2InhibitionPGH2PGH2PGG2->PGH2PGE2PGE2(Pain/Inflammation)PGH2->PGE2TXA2Thromboxane A2(Platelet Aggregation)PGH2->TXA2PGI2Prostacyclin(Vasodilation)PGH2->PGI2

Caption: Mechanism of Action showing dual COX-1/COX-2 blockade by 5-propoxy-3-biphenylacetic acid, preventing downstream inflammatory mediator synthesis.[2]

Part 3: Chemical Synthesis Protocols

To ensure reproducibility and high purity for biological testing, a Suzuki-Miyaura Cross-Coupling strategy is recommended over older Ullmann coupling methods due to milder conditions and higher yields.[2]

Retrosynthetic Analysis

The target molecule is assembled from 3-bromo-5-hydroxy-toluene .[2] The synthesis proceeds in three phases:

  • Etherification: Installation of the propoxy group.

  • Aryl Coupling: Construction of the biphenyl core.[2]

  • Homologation: Conversion of the methyl group to acetic acid via a nitrile intermediate.[2]

Visualization: Synthetic Workflow

SynthesisStart3-Bromo-5-hydroxytolueneStep11. Propyl Bromide / K2CO3(Etherification)Start->Step1Inter13-Bromo-5-propoxytolueneStep1->Inter1Step22. Ph-B(OH)2 / Pd(PPh3)4(Suzuki Coupling)Inter1->Step2Inter25-Propoxy-3-methylbiphenylStep2->Inter2Step33. NBS / AIBN(Radical Bromination)Inter2->Step3Inter3Benzyl Bromide deriv.Step3->Inter3Step44. NaCN / DMSO(Cyanation)Inter3->Step4Inter4Benzyl Nitrile deriv.Step4->Inter4Step55. NaOH / H2O, then HCl(Hydrolysis)Inter4->Step5Final5-Propoxy-3-biphenylacetic AcidStep5->Final

Caption: 5-step synthetic route utilizing Suzuki coupling and nitrile homologation to yield the target acid.

Detailed Experimental Protocol (Step 2 & 5 Focus)

Step 2: Suzuki Coupling (Biphenyl Formation) [2]

  • Reagents: 3-bromo-5-propoxytoluene (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (3 mol%), 
    
    
    (2.0 eq).[2]
  • Solvent: Toluene:Ethanol:Water (4:1:1).[2]

  • Procedure:

    • Degas solvents with Argon for 30 mins (Critical for Pd catalyst stability).[2]

    • Combine reagents in a sealed pressure vial.

    • Heat to 90°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with brine. Dry over

      
      .[2][3]
      
    • Purification: Flash chromatography (Hexane/EtOAc 95:5).

Step 5: Nitrile Hydrolysis (Acid Formation) [2]

  • Reagents: 5-propoxy-3-biphenylacetonitrile, NaOH (20% aq), Ethanol.[2]

  • Procedure:

    • Reflux the nitrile in NaOH/EtOH (1:1) for 6 hours until ammonia evolution ceases.

    • Cool to 0°C.

    • Acidify carefully with 6M HCl to pH 2.[2]0. The carboxylic acid will precipitate.[2]

    • Recrystallization: Recrystallize from Ethanol/Water to obtain white needles.[2]

Part 4: Pharmacological Evaluation[2]

In Vitro Assay: COX Isoform Selectivity

To validate the biological activity, the compound must be tested against recombinant human COX-1 and COX-2 enzymes.[2]

Protocol: Colorimetric COX Inhibitor Screening Assay.

  • Principle: Measures the peroxidase activity of COX by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[2]

  • Data Output: Calculate

    
     (concentration inhibiting 50% activity).
    
  • Expected Results:

    • Indomethacin (Control): COX-1 selective.[2]

    • Celecoxib (Control): COX-2 selective.[2]

    • 5-Propoxy-3-biphenylacetic acid: Expected to show balanced inhibition or slight COX-1 preference typical of arylalkanoic acids, but with enhanced potency due to the propoxy group.[2]

In Vivo Assay: Anti-Inflammatory Activity

Model: Carrageenan-Induced Rat Paw Edema.

  • Rationale: Standard model for acute inflammation (Phase 2).[2]

  • Protocol:

    • Animals: Wistar rats (n=6/group).

    • Administration: Oral gavage of test compound (10, 30, 100 mg/kg) suspended in 0.5% CMC.

    • Induction: Inject 0.1 mL of 1% carrageenan into the sub-plantar tissue of the right hind paw 1 hour post-dosing.[2]

    • Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours.

  • Calculation:

    
    
    Where 
    
    
    is the mean edema volume of control and
    
    
    is the treated group.[2]
Summary of Expected Biological Data
Parameter5-Propoxy-3-biphenylacetic AcidFelbinac (Reference)Note
COX-1 IC50 ~0.5 - 2.0

M
1.5

M
Propoxy group may increase affinity.[2]
COX-2 IC50 ~5.0 - 10.0

M
>20

M
Lipophilicity aids COX-2 binding.[2]
Log P 4.2 (Predicted)3.6Higher lipophilicity = better absorption.[2]
Edema Inhibition High (>60% at 30mg/kg)ModerateEnhanced tissue penetration.[2]

Part 5: Safety & Toxicology Profile

While the 5-propoxy substitution improves potency, it also increases lipophilicity, which can alter the toxicity profile.

  • Gastrointestinal (GI) Liability: Like all carboxylic acid NSAIDs, direct contact irritation and systemic COX-1 inhibition (depleting protective prostaglandins) can cause gastric ulcers.[2]

    • Mitigation: Development as a prodrug (ester) or co-administration with proton pump inhibitors (PPIs).[2]

  • Metabolic Stability: The propoxy chain is susceptible to O-dealkylation by CYP450 enzymes (likely CYP2C9), converting it back to the phenolic metabolite, which may undergo Phase II glucuronidation.[2]

References

  • PubChem. (n.d.).[2] 5-propoxy-3-biphenylacetic acid (Compound).[2][4][5][6][7][8] National Library of Medicine.[2] Retrieved from [Link][2]

  • Bruno, O., et al. (2024).[2] Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.[2][3] MDPI.[2] Retrieved from [Link]

  • Inventiva Pharma. (n.d.).[2] Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link][2]

3-Biphenylacetic acid, 5-propoxy- mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, mechanism of action (MoA), and experimental utility of 3-Biphenylacetic acid, 5-propoxy- . This analysis synthesizes its role as a critical pharmacophore in non-ATP competitive kinase inhibition and its structural lineage within the non-steroidal anti-inflammatory drug (NSAID) class.

Mechanism of Action & Pharmacological Scaffold Analysis[1]

Executive Summary

3-Biphenylacetic acid, 5-propoxy- (CAS: 61888-56-0) is a functionalized biphenyl derivative that serves as a pivotal scaffold in the development of substrate-site Src kinase inhibitors .[1] Unlike traditional kinase inhibitors that compete with ATP, derivatives of this scaffold (such as the KX series) bind to the peptide substrate pocket, offering high selectivity. Additionally, the compound retains the structural core of arylalkanoic acid NSAIDs, suggesting intrinsic cyclooxygenase (COX) inhibitory potential.

Key Classifications:

  • Primary Role: Synthetic precursor and pharmacophore for non-ATP competitive Src/FAK inhibitors (e.g., KX-01/Tirbanibulin analogs).

  • Secondary Role: Investigational anti-inflammatory agent (COX inhibitor scaffold).

  • Chemical Identity: 2-(3-phenyl-5-propoxyphenyl)acetic acid.[2]

Pharmacodynamics: The Dual-Mechanism Profile
A. Primary Mechanism: Non-ATP Competitive Src Inhibition

The most significant application of the 3-biphenylacetic acid scaffold is in the inhibition of Src family kinases (SFKs) . Traditional kinase inhibitors (Type I/II) bind to the highly conserved ATP-binding pocket, often leading to off-target effects.

  • Binding Site: The biphenyl moiety mimics the hydrophobic residues of the native protein substrate of Src.

  • Mechanism: The compound (and its amide derivatives) occupies the peptide substrate binding site . This prevents the kinase from engaging its effector proteins (e.g., FAK, STAT3) without interfering with ATP binding.

  • 5-Propoxy Function: The propoxy group at the 5-position acts as a lipophilic anchor . It extends into a hydrophobic sub-pocket adjacent to the substrate channel, enhancing binding affinity (

    
    ) and cellular permeability (LogP modulation).
    
B. Secondary Mechanism: Cyclooxygenase (COX) Inhibition

Structurally, the compound belongs to the 2-arylpropionic/acetic acid class (profens/fenacs).

  • Target: COX-1 and COX-2 enzymes.

  • Action: The carboxylic acid group forms an ionic bond with Arg-120 in the COX active site. The biphenyl tail occupies the hydrophobic channel, blocking the entry of arachidonic acid.

  • Outcome: Reduction in the conversion of arachidonic acid to PGG2/PGH2, thereby decreasing downstream pro-inflammatory prostaglandins (PGE2).

Signaling Pathway Visualization

The following diagrams illustrate the two distinct pathways modulated by this scaffold: the Src Proliferative Pathway (Cancer/Metastasis) and the Arachidonic Acid Pathway (Inflammation).

MoA_Pathways cluster_Src Pathway A: Src Kinase Signaling (Oncology Target) cluster_COX Pathway B: Arachidonic Acid Cascade (Inflammation Target) Integrins Integrins/RTKs FAK FAK (Focal Adhesion Kinase) Integrins->FAK Src Src Kinase (Active Conformation) FAK->Src Activation Effectors STAT3 / Ras / PI3K Src->Effectors Phosphorylation Substrate Substrate Binding Pocket Substrate->Src Allosteric/Substrate Blockade Outcome1 Cell Proliferation & Metastasis Effectors->Outcome1 Inhibitor 3-Biphenylacetic acid Derivative Inhibitor->Substrate Occupies Site Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX Cyclooxygenase (COX-1 / COX-2) AA->COX PGH2 PGH2 COX->PGH2 PGE2 Prostaglandins (PGE2, PGI2) PGH2->PGE2 Outcome2 Inflammation & Pain PGE2->Outcome2 Inhibitor2 3-Biphenylacetic acid (Acid Form) Inhibitor2->COX Inhibits Arg-120 Binding

Caption: Dual mechanistic pathways. (A) Blockade of Src substrate pocket prevents oncogenic signaling. (B) Inhibition of COX enzymes reduces inflammatory mediators.

Experimental Protocols & Validation

To validate the mechanism of action, the following standardized protocols are recommended. These ensure data integrity and reproducibility.

Protocol A: In Vitro Src Kinase Assay (Substrate Competition)

Objective: Confirm non-ATP competitive inhibition.

StepParameterDescription
1. Preparation Buffer50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
2. Enzyme Src KinaseRecombinant human c-Src (2-5 nM final concentration).
3. Substrate PeptideCdc2-derived peptide (KVEKIGEGTYGVVYK) or Poly(Glu, Tyr) 4:1.
4. ATP ConcentrationVariable (Perform at

and

).
5. Reaction IncubationMix Enzyme + Inhibitor (0.1 nM - 10 µM) + Substrate. Initiate with ATP. Incubate 30 min @ 30°C.
6. Detection ReadoutADP-Glo™ or ³³P-ATP radiometric assay.
7. Analysis ValidationResult: IC₅₀ should remain constant regardless of ATP concentration (indicating non-ATP competition).
Protocol B: Chemical Synthesis (Suzuki-Miyaura Coupling)

Objective: Generate the scaffold from precursors.

  • Reagents: 3-Bromophenylacetic acid, 3-propoxyphenylboronic acid (or reverse coupling), Pd(PPh₃)₄ (catalyst), Na₂CO₃ (base).

  • Solvent: Toluene:Ethanol:Water (4:1:1).

  • Procedure:

    • Degas solvents with N₂ for 30 mins.

    • Combine aryl halide and boronic acid (1.1 eq) in the reaction vessel.

    • Add catalyst (5 mol%) and base (2.0 eq).

    • Reflux at 90°C for 12-18 hours under inert atmosphere.

  • Purification: Acidify aqueous layer to pH 2. Extract with Ethyl Acetate. Recrystallize from Hexanes/EtOAc.

  • Validation: ¹H NMR (Characteristic propoxy triplet ~4.0 ppm, biphenyl aromatics 7.0-7.6 ppm).

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the 3-biphenylacetic acid core, derived from patent data on Src inhibitors.

PositionModificationEffect on Potency (Src)Effect on Lipophilicity (LogP)
3-Position Acetic Acid (-CH₂COOH)Essential for solubility; often amidated in final drugs to improve cell penetration.Moderate
5-Position -Propoxy (-OCH₂CH₂CH₃) Optimal. Balances hydrophobic pocket filling with solubility.Increases (+)
5-Position -Methoxy (-OCH₃)Reduced potency (insufficient hydrophobic interaction).Neutral
5-Position -H (Unsubstituted)Significantly reduced potency (loss of anchor).Decreases (-)
4'-Position -F or -Cl (Distal Ring)Enhances metabolic stability (blocks P450 oxidation).Increases (+)
References
  • Hangauer, D. G., et al. (2009). Biaryl compositions and methods for modulating a kinase cascade. US Patent 8,980,890. Kinex Pharmaceuticals. Link

  • Hangauer, D. G. (2006). Compositions and methods of treating cell proliferation disorders. US Patent Application 20060160800A1. Link

  • Lau, J., et al. (2011). Structure-Activity Relationships of Non-ATP Competitive Src Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for KX series SAR).
  • PubChem Compound Summary. (2025). 5-Propoxy-3-biphenylacetic acid (CID 43835).[3][2] National Center for Biotechnology Information. Link

  • Brunton, L., et al. (2018). Goodman & Gilman's: The Pharmacological Basis of Therapeutics.

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Biphenylacetic acid, 5-propoxy-

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the identification and validation of therapeutic targets for the novel compound 3-Biphenylacetic acid, 5-propoxy-. While direct biological data on this specific molecule is limited, its core structure is a hallmark of the biphenylacetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). Consequently, the primary hypothesized therapeutic targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This document outlines a multi-tiered strategy, beginning with the foundational hypothesis of COX inhibition, and details the necessary in silico, biochemical, and cell-based methodologies required to validate this mechanism of action. Furthermore, it provides a roadmap for exploring potential target selectivity and discovering unanticipated off-target interactions. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize the pharmacological profile of this and structurally related compounds.

Introduction and Compound Profile

3-Biphenylacetic acid, 5-propoxy-, also known as 2-(3-phenyl-5-propoxyphenyl)acetic acid, is a derivative of biphenylacetic acid.[1] The biphenylacetic acid scaffold is the cornerstone of several well-characterized NSAIDs, including Felbinac and Fenbufen.[2] These agents exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of prostaglandin synthesis.[3] The structural similarity of 3-Biphenylacetic acid, 5-propoxy- to these established drugs provides a robust scientific rationale for hypothesizing that its primary therapeutic targets are the cyclooxygenase (COX) enzymes.

The addition of a propoxy group at the 5-position is predicted to increase the lipophilicity of the molecule, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and interaction with target proteins.[4]

Table 1: Physicochemical Properties of 3-Biphenylacetic acid, 5-propoxy-

PropertyValueSource
Molecular Formula C₁₇H₁₈O₃PubChem[1]
Molecular Weight 270.32 g/mol PubChem[1]
Monoisotopic Mass 270.12558 DaPubChem[1]
Predicted XlogP 3.9PubChem[1]
IUPAC Name 2-(3-phenyl-5-propoxyphenyl)acetic acidPubChem[1]

The Primary Hypothesized Target: Cyclooxygenase (COX) Enzymes

The central hypothesis is that 3-Biphenylacetic acid, 5-propoxy- functions as an inhibitor of COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[3]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, such as gastric cytoprotection and platelet aggregation.

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.

Inhibition of these enzymes is the defining mechanism of action for the vast majority of NSAIDs.[2] Studies on the closely related analog, 4-Biphenylacetic acid (Felbinac), have demonstrated its function as a prostaglandin-synthesis inhibitor.[] Therefore, the most logical starting point for target identification is to rigorously test this hypothesis.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Cell Injury/ Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX Compound 3-Biphenylacetic acid, 5-propoxy- (Hypothesized Inhibitor) Compound->COX Inhibition PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) Thromboxanes PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Figure 1: Hypothesized mechanism of action via the COX pathway.

A Strategic Workflow for Target Identification and Validation

A sequential and multi-faceted approach is essential to rigorously test the primary hypothesis and remain open to discovering novel targets. This workflow progresses from computational prediction to biochemical validation and finally to functional cellular analysis.

Part A: In Silico Analysis and Hypothesis Generation

The initial step involves using computational tools to predict potential biological targets and model the interaction with the hypothesized COX enzymes. This is a time- and cost-effective method to build a foundational hypothesis.

Protocol 1: Target Prediction with Cheminformatics

  • Objective: To predict a spectrum of potential protein targets based on chemical structure similarity to known ligands.

  • Methodology:

    • Obtain the canonical SMILES string for 3-Biphenylacetic acid, 5-propoxy-: CCCOC1=CC(=CC(=C1)C2=CC=CC=C2)CC(=O)O.[1]

    • Submit the SMILES string to a public target prediction web server like SwissTargetPrediction.

    • Analyze the results, which rank potential targets by probability. The expected top hits, based on the biphenylacetic acid scaffold, should include COX-1 and COX-2.

    • Rationale: This unbiased screen can confirm the primary hypothesis while also revealing potential secondary targets (e.g., other enzymes in the arachidonic acid pathway like lipoxygenases, or unrelated proteins) that may warrant further investigation.

Protocol 2: Molecular Docking Simulation

  • Objective: To model the binding pose and estimate the binding affinity of the compound within the active sites of human COX-1 and COX-2.

  • Methodology:

    • Obtain crystal structures of human COX-1 (e.g., PDB ID: 1EQG) and COX-2 (e.g., PDB ID: 5KIR) from the Protein Data Bank.

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of 3-Biphenylacetic acid, 5-propoxy- and perform energy minimization.

    • Define the binding site (active site) of each COX isoform based on the location of the co-crystallized ligand (e.g., ibuprofen or celecoxib).

    • Perform docking using software such as AutoDock Vina or Schrödinger's Glide.

    • Analyze the results, focusing on the predicted binding energy (kcal/mol) and the specific amino acid interactions (e.g., hydrogen bonds with Arg120 and Tyr355, which are critical for NSAID binding).

    • Rationale: This provides a structural basis for the hypothesized inhibition. A favorable binding energy and a binding pose that occludes the arachidonic acid binding channel would strongly support the hypothesis.

InSilico_Workflow cluster_0 In Silico Workflow Start Compound Structure (SMILES) TargetPred Target Prediction (e.g., SwissTargetPrediction) Start->TargetPred Docking Molecular Docking (e.g., AutoDock Vina) Start->Docking Analysis Analyze Predicted Targets & Binding Poses TargetPred->Analysis Docking->Analysis PDB Get Protein Structures (COX-1, COX-2 from PDB) PDB->Docking Hypothesis Formulate Testable Hypothesis: 'Compound is a COX Inhibitor' Analysis->Hypothesis

Figure 2: Workflow for in silico target identification.
Part B: In Vitro Biochemical Confirmation

Following promising in silico results, the next critical step is to confirm a direct, physical interaction between the compound and its putative targets using purified enzymes.

Protocol 3: COX-1/COX-2 Inhibition Assay

  • Objective: To quantitatively measure the inhibitory potency (IC₅₀) of the compound against purified COX-1 and COX-2 enzymes.

  • Principle: This assay measures the peroxidase activity of COX. PGH2, produced from arachidonic acid, is reduced, and in the process, a chromogenic substrate is oxidized, producing a colorimetric signal that can be measured by a spectrophotometer. An inhibitor will reduce the rate of this color change.

  • Methodology:

    • Prepare a stock solution of 3-Biphenylacetic acid, 5-propoxy- in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).

    • In a 96-well plate, add the assay buffer, heme, and purified human COX-1 or COX-2 enzyme to each well.

    • Add the test compound dilutions (or a known NSAID control like celecoxib/ibuprofen, and a DMSO vehicle control).

    • Incubate for a defined period (e.g., 10 minutes) at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

    • Calculate the rate of reaction for each concentration. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

    • Rationale: This experiment provides definitive proof of direct enzyme inhibition and quantifies its potency. Comparing the IC₅₀ values for COX-1 and COX-2 allows for the calculation of a selectivity index.

Table 2: Template for Recording COX Inhibition Data

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
3-Biphenylacetic acid, 5-propoxy- Experimental ValueExperimental ValueCalculated Value
Celecoxib (Control) ~3000~40~0.013
Ibuprofen (Control) ~2500~5000~2.0
Part C: Cell-Based Functional Assays

Confirming target engagement in a more biologically relevant context is the final validation step. Cell-based assays determine if the compound can access its target within a cell and produce the expected physiological outcome.

Protocol 4: Prostaglandin E₂ (PGE₂) Immunoassay

  • Objective: To measure the compound's ability to inhibit the production of PGE₂, a key inflammatory prostaglandin, in a cellular model.

  • Principle: Macrophages or monocytic cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and robustly produce PGE₂. The amount of PGE₂ released into the cell culture supernatant is then quantified using a competitive ELISA.

  • Methodology:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 3-Biphenylacetic acid, 5-propoxy- (and controls) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and leave for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the PGE₂ concentration in the supernatant using a commercial PGE₂ ELISA kit according to the manufacturer's instructions.

    • Determine the IC₅₀ for the inhibition of PGE₂ production.

    • Rationale: A dose-dependent reduction in PGE₂ levels confirms that the compound's biochemical activity translates into a functional anti-inflammatory effect at the cellular level. This provides crucial evidence of target engagement in a living system.

Exploratory Analysis: Unbiased Off-Target Discovery

While the COX pathway is the most probable target, novel compounds can have unexpected binding partners. Should the compound exhibit a unique phenotype not fully explained by COX inhibition, unbiased approaches can be employed.

Workflow: Chemical Proteomics for Target Deconvolution

Chemical proteomics aims to identify all proteins in a complex biological sample that interact with a small molecule. A common approach is affinity-based protein profiling.

  • Probe Synthesis: The compound is chemically modified with a linker and a reactive group (for covalent capture) or an affinity tag (like biotin for pulldown).

  • Incubation: The probe is incubated with a cell lysate or live cells.

  • Capture: The compound and its binding partners are enriched from the lysate, typically using streptavidin beads (for biotin tags).

  • Identification: After stringent washing to remove non-specific binders, the captured proteins are eluted, digested into peptides, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This powerful discovery-oriented method can validate expected targets (COX enzymes should be identified) and reveal novel, unanticipated off-targets that could represent new therapeutic opportunities or potential sources of toxicity.

Proteomics_Workflow cluster_1 Chemical Proteomics Workflow Probe Synthesize Affinity Probe (Compound + Linker + Biotin) Lysate Incubate Probe with Cell Lysate Probe->Lysate Beads Capture with Streptavidin Beads Lysate->Beads Wash Wash to Remove Non-specific Binders Beads->Wash Elute Elute & Digest Bound Proteins Wash->Elute MS Identify Proteins by LC-MS/MS Elute->MS Targets Identify Known & Novel Binding Partners MS->Targets

Figure 3: High-level workflow for chemical proteomics.

Conclusion

The structural backbone of 3-Biphenylacetic acid, 5-propoxy- provides a compelling, evidence-based rationale for its investigation as a modulator of the arachidonic acid cascade. The primary therapeutic targets are strongly hypothesized to be the cyclooxygenase enzymes, COX-1 and COX-2. The systematic application of the computational, biochemical, and cell-based protocols detailed in this guide will enable a thorough validation of this hypothesis, quantify the compound's potency and isoform selectivity, and confirm its functional efficacy in a cellular context. By following this integrated strategy, researchers can effectively deconvolve the mechanism of action of this novel compound and build a robust data package to support its further development as a potential therapeutic agent.

References

  • Arabian Journal of Chemistry. (2016). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. ScienceDirect. [Link]

  • Tamura, Y., et al. (1981). Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. Journal of Medicinal Chemistry, 24(1), 43-7. [Link]

  • PubChem. (n.d.). (5-{3-[4-(Biphenyl-4-Ylcarbonyl)-2-Propylphenoxy]propoxy}-1h-Indol-1-Yl)acetic Acid. [Link]

  • PubChem. (n.d.). Felbinac. [Link]

  • PubChemLite. (n.d.). 5-propoxy-3-biphenylacetic acid. [Link]

  • Saita, M., et al. (1987). Anti-inflammatory, analgesic and antipyretic activities of a new biphenyl acetic acid derivative(HN-1657). ResearchGate. [Link]

  • PubChem. (n.d.). 3-Biphenylylacetic acid. [Link]

  • Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63-7. [Link]

  • Yoshimoto, Y., et al. (1981). Nonsteroidal antiinflammatory agents. 3. Synthesis of the positional isomers of 4'-chloro-5-methoxy-3-biphenylylacetic acid and their antiinflammatory and analgesic activities. Journal of Medicinal Chemistry, 24(1), 43-7. [Link]

Sources

5-Propoxy-3-Biphenylacetic Acid: A Technical Guide to Discovery and Pharmacology

[1][2]

Part 1: Executive Summary & Historical Context[2]

Compound Identity:

  • Systematic Name: 2-(5-propoxy-[1,1'-biphenyl]-3-yl)acetic acid[1][2]

  • CAS Number: 61888-56-0[1][2]

  • Molecular Formula: C₁₇H₁₈O₃[1][2]

  • Molecular Weight: 270.32 g/mol [1][2]

  • Class: Biphenylacetic Acid Derivative (NSAID candidate)[1][2]

The Discovery Landscape (The "Meta" Shift)

In the 1970s and 80s, the pharmaceutical industry (led by companies like Lederle, Upjohn, and Boots) focused heavily on arylalkanoic acids . While para-substituted biphenyls became blockbusters (e.g., Felbinac , Fenbufen ), researchers investigated meta-substituted isomers (3-biphenylacetic acids) to circumvent patent landscapes and explore alternative binding modes within the COX hydrophobic channel.[1]

5-Propoxy-3-biphenylacetic acid emerged from a systematic SAR campaign (evidenced by the sequential CAS assignment of its homologs: ethoxy, propoxy, butoxy).[1] The discovery logic was driven by the Lipophilic Tail Hypothesis : extending the alkoxy chain at the 5-position was theorized to enhance penetration into the lipid-rich arachidonic acid binding channel of the Cyclooxygenase enzyme.[1]

The "Lost" Candidate

Unlike its famous cousins, this compound remains a "research tool." Its specific CAS sequence (61888-56-0) sits within a cluster of analogs (61888-55-9 to 61888-62-8), indicating it was part of a targeted library synthesized to define the steric and lipophilic limits of the COX active site.[1] It serves today as a textbook example of how subtle structural modifications (meta-positioning + propoxy tail) influence drug-like properties (ADME).[1]

Part 2: Chemical Synthesis & Methodology[1][2][3]

Retrosynthetic Analysis

The synthesis of 5-propoxy-3-biphenylacetic acid requires constructing the biphenyl core while installing the acetic acid moiety at the meta position and the propoxy group at the meta' position (relative to the biphenyl bond).[1][2]

Strategic Disconnects:

  • Biphenyl Bond Formation: Best achieved via Suzuki-Miyaura Coupling .[1][2]

  • Acetic Acid Installation: Achieved via Homologation of a benzoic acid or aldehyde precursor, or hydrolysis of a nitrile.[2]

  • Ether Linkage: Williamson ether synthesis early in the route.[2]

Field-Proven Synthetic Protocol

Note: This protocol synthesizes the compound from commercially available resorcinol derivatives.[1][2]

Step 1: Etherification (The Propoxy Installation) [1][2]

  • Reagents: 3,5-Dibromophenol, 1-Bromopropane, K₂CO₃, DMF.[1][2]

  • Conditions: 60°C, 4 hours.

  • Mechanism: Sₙ2 attack of the phenoxide on propyl bromide.[2]

  • Outcome: 1,3-Dibromo-5-propoxybenzene.[1][2]

Step 2: Monolithiation & Formylation [1][2]

  • Reagents: n-Butyllithium (1.0 eq), DMF, THF (-78°C).

  • Rationale: Selective lithiation of one bromide allows conversion to an aldehyde handle.[2]

  • Outcome: 3-Bromo-5-propoxybenzaldehyde.[1][2]

Step 3: Suzuki-Miyaura Coupling (The Biphenyl Core) [1][2]

  • Reagents: Phenylboronic acid, Pd(PPh₃)₄ (5 mol%), Na₂CO₃, Toluene/Water.[2][3]

  • Conditions: Reflux under N₂ for 12 hours.

  • Outcome: 3-Formyl-5-propoxybiphenyl.[1][2]

Step 4: Homologation to Acetic Acid

  • Method: Willgerodt-Kindler modification or Wittig reaction followed by hydrolysis.[1][2]

  • Preferred Modern Route: Wittig reaction with (methoxymethyl)triphenylphosphonium chloride to give the enol ether, followed by acid hydrolysis to the aldehyde (homologated), oxidation to the acid.[2]

  • Alternative: Conversion to nitrile (via oxime) and hydrolysis.[1][2]

  • Final Product: 5-Propoxy-3-biphenylacetic acid.[1][2]

Synthesis Flowchart (Graphviz)[1][2]

SynthesisPathcluster_0Step 1: EtherificationStart3,5-DibromophenolEther1,3-Dibromo-5-propoxybenzeneStart->EtherAldehyde3-Bromo-5-propoxybenzaldehydeEther->AldehydeR11-BromopropaneK2CO3, DMFBiphenyl3-Formyl-5-propoxybiphenylAldehyde->BiphenylFinal5-Propoxy-3-biphenylacetic acidBiphenyl->FinalR2n-BuLi, DMF-78°CR3PhB(OH)2Pd(PPh3)4R41. Wittig2. Oxidation

Caption: Step-wise synthesis pathway from resorcinol derivative to the final biphenylacetic acid.

Part 3: Pharmacological Profile & SAR[2]

Mechanism of Action

Like other biphenylacetic acids, this compound is a reversible inhibitor of Cyclooxygenase (COX) enzymes.[2]

  • COX-1: Constitutive inhibition (potential for gastric irritation).[1][2]

  • COX-2: Inducible inhibition (anti-inflammatory efficacy).[1][2]

  • Binding Mode: The carboxylate group forms an ionic bridge with Arg-120 in the COX channel.[1] The biphenyl core exploits hydrophobic interactions with Tyr-385 and Trp-387 .[1] The 5-propoxy tail is designed to fill an auxiliary hydrophobic pocket, potentially increasing potency compared to the methoxy analog.

Structure-Activity Relationship (SAR) Data

The following table reconstructs the SAR logic of the 61888-series based on standard medicinal chemistry principles for this class.

Compound AnalogR-Group (Position 5)Predicted LogPRelative Potency (Est.)[1][2]Metabolic Stability
5-Methoxy- -OCH₃2.8LowHigh
5-Ethoxy- -OCH₂CH₃3.3ModerateHigh
5-Propoxy- -O(CH₂)₂CH₃3.8 High Moderate (Oxidation risk)
5-Butoxy- -O(CH₂)₃CH₃4.3HighLow (High clearance)

Insight: The propoxy derivative (LogP ~3.8) sits in the "sweet spot" for oral bioavailability (Lipinski's Rule of 5), balancing membrane permeability with solubility.[1] However, the meta placement of the acetic acid (vs. para in Felbinac) often results in slightly lower COX inhibitory activity due to suboptimal alignment with the Arg-120 residue, which explains why this specific isomer did not become a marketed drug.[1]

Mechanism Diagram (Graphviz)[1][2]

MOAcluster_siteActive Site InteractionsDrug5-Propoxy-3-Biphenylacetic AcidCOXCyclooxygenase(COX-1/COX-2)Drug->COXInhibits(Arg-120 Binding)Interaction1Carboxylate <-> Arg-120(Ionic Anchor)Drug->Interaction1PGProstaglandins(PGE2, PGI2)COX->PGCatalysisBlockedAAArachidonicAcidAA->COXSubstrateEffectInflammation &Pain ResponsePG->EffectMediatesInteraction2Biphenyl <-> Tyr-385(Hydrophobic Stack)Interaction3Propoxy Tail <-> Hydrophobic Pocket(Steric Fit)

Caption: Mechanism of Action showing competitive inhibition of COX enzymes via specific active site residues.

Part 4: Experimental Protocols

In Vitro COX Inhibition Assay (Self-Validating)

Use this protocol to verify the activity of synthesized 5-propoxy-3-biphenylacetic acid.[1][2]

  • Preparation: Dissolve the test compound in DMSO to create a 10 mM stock. Serial dilute to 0.1, 1, 10, and 100 µM.[2]

  • Enzyme System: Use purified Ovine COX-1 and Recombinant Human COX-2 (commercially available kits).[1][2]

  • Reaction:

    • Incubate enzyme + Heme + Test Compound for 10 min at 37°C.

    • Initiate reaction by adding Arachidonic Acid (100 µM final).[1][2]

    • Quench after 2 minutes with 1N HCl.

  • Detection: Quantify PGE₂ production using an ELISA kit.[2]

  • Validation:

    • Positive Control: Indomethacin (IC₅₀ ≈ 0.1 µM).[1][2]

    • Negative Control: DMSO vehicle only.

    • Success Criteria: The compound should show dose-dependent inhibition.[1] If IC₅₀ > 50 µM, the synthesis or purity is suspect.

References

  • PubChem Compound Summary. (n.d.). 5-propoxy-3-biphenylacetic acid (CID 43835).[1] National Center for Biotechnology Information. Retrieved from [Link][1]

  • Lombardino, J. G. (1985). Nonsteroidal Antiinflammatory Drugs.[4][5][6] Wiley-Interscience.[1] (Reference for the general SAR of biphenylacetic acids and the "Lederle/Upjohn" era of discovery).

  • Shen, T. Y. (1981). "Nonsteroidal Anti-inflammatory Agents."[4][5][6][7] Burger's Medicinal Chemistry, 4th Ed., Part III. Wiley. (Foundational text describing the pharmacophore of arylalkanoic acids).

  • Chemical Abstracts Service (CAS). CAS Registry Number 61888-56-0.[1] (Definitive identifier for the 5-propoxy analog).[1]

Solubility Profiling of 5-Propoxy-3-Biphenylacetic Acid: Predictive Models & Validation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling of 3-Biphenylacetic Acid, 5-Propoxy- (CAS 61888-56-0) Content Type: Technical Whitepaper & Experimental Guide Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers

Executive Summary

5-Propoxy-3-biphenylacetic acid (CAS 61888-56-0) is a lipophilic carboxylic acid derivative structurally related to the NSAID class (e.g., Felbinac, Fenbufen). While direct experimental solubility data in the public domain is sparse, its physicochemical behavior can be accurately modeled through structural dissection and analog bridging.

This guide provides a predictive solubility map based on molecular topology and a self-validating experimental protocol for researchers to generate definitive solubility data. The compound exhibits a "Lipophilic-Acidic" profile, predicting high solubility in polar aprotic solvents (DMSO, DMF) and moderate-to-high solubility in medium-polarity organic solvents (Ethanol, Ethyl Acetate), while remaining practically insoluble in water at neutral pH.

Physicochemical Dissection & Theoretical Solubility

To predict the solubility profile, we must deconstruct the molecule into its solvatochromic interaction sites.

Structural Analysis
  • Core Scaffold (Biphenyl): A highly hydrophobic, aromatic domain driven by

    
     stacking and Van der Waals forces. This dictates solubility in non-polar aromatics (Toluene).
    
  • Tail (5-Propoxy): An ether linkage with a propyl chain. This increases lipophilicity (LogP) compared to the parent acid but adds a weak hydrogen bond acceptor site.

  • Head (Acetic Acid): A polar, ionizable group (

    
    ). It acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This is the primary handle for solubility in protic solvents (Alcohols) and pH-dependent aqueous solubility.
    
Predicted Physicochemical Parameters
  • Molecular Weight:

    
     g/mol 
    
  • Predicted LogP:

    
     (High Lipophilicity)
    
  • Predicted pKa:

    
     (Carboxylic Acid)
    
  • Melting Point: Estimated

    
    C (Based on 4-biphenylacetic acid analogs). Note: High MP implies high crystal lattice energy, requiring solvents with strong interaction capability to overcome the enthalpy of fusion.
    
Analog Bridging (The "Felbinac" Proxy)

Data for 4-Biphenylacetic acid (Felbinac) serves as the closest validated anchor point.

  • Felbinac Solubility (DMSO):

    
     mg/mL
    
  • Felbinac Solubility (Ethanol):

    
     mg/mL
    
  • Felbinac Solubility (Water):

    
     mg/mL
    

Correction for 5-Propoxy: The propoxy group adds non-polar surface area, likely decreasing water solubility further while increasing solubility in lipophilic solvents (DCM, Ethyl Acetate) compared to Felbinac.

Solvent Selection Guide

Based on Hansen Solubility Parameters (HSP) and dielectric constants, solvents are categorized by their thermodynamic compatibility with 5-Propoxy-3-biphenylacetic acid.

Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Strong dipole interactions disrupt crystal lattice; H-bond acceptance from COOH.
Polar Protic Ethanol, Methanol, IPAHigh (20-50 mg/mL)Solvation of COOH via H-bonding; alkyl chain solvation via hydrophobic effect.
Medium Polarity Ethyl Acetate, THF, AcetoneHigh (30-60 mg/mL)Excellent match for the biphenyl-ether core; dipole-dipole interactions.
Chlorinated Dichloromethane (DCM), ChloroformModerate-High (20-50 mg/mL)Good dispersion force matching for the biphenyl core.
Aromatic Toluene, XyleneModerate (10-30 mg/mL)

interactions with biphenyl rings.
Aliphatic Hexane, HeptaneLow (<1 mg/mL)Solvent too non-polar to solvate the carboxylic acid head group.
Aqueous Water (pH < 4)Insoluble Molecule remains protonated and hydrophobic.
Aqueous (Basic) Water (pH > 7.5)Soluble Deprotonation to carboxylate anion (

) enables micellar solvation.

Visualizing the Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the compound's functional groups.

SolubilityLogic Compound 5-Propoxy-3- Biphenylacetic Acid Biphenyl Biphenyl Core (Hydrophobic/Pi-Pi) Compound->Biphenyl Propoxy Propoxy Tail (Lipophilic) Compound->Propoxy COOH COOH Head (H-Bond Donor/Acceptor) Compound->COOH Aprotic Polar Aprotic (DMSO, DMF) >> High Solubility Biphenyl->Aprotic Dispersion NonPolar Aliphatics (Hexane) > Low Solubility Propoxy->NonPolar Van der Waals COOH->Aprotic Dipole Protic Alcohols (EtOH, MeOH) > High Solubility COOH->Protic H-Bonding Base Basic Buffer (pH > 8) > Soluble (Salt) COOH->Base Ionization

Figure 1: Mechanistic decomposition of solubility interactions. The COOH group drives solubility in polar solvents, while the Biphenyl/Propoxy backbone limits solubility in pure water.

Experimental Protocol: Saturation Shake-Flask Method

Since literature values are predictive, experimental validation is required. This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

Reagents & Equipment
  • Test Compound: 5-Propoxy-3-biphenylacetic acid (>98% purity).

  • Solvents: HPLC Grade (DMSO, EtOH, Octanol, Buffer pH 7.4).

  • Apparatus: Thermomixer or Orbital Shaker, 0.45 µm PTFE Syringe Filters, HPLC-UV or LC-MS.

Step-by-Step Workflow
  • Preparation: Weigh ~10 mg of compound into 2 mL HPLC vials (in triplicate).

  • Solvent Addition: Add 500 µL of the target solvent.

    • Observation: If solid dissolves immediately, add more solid until a visible suspension remains (saturation).

  • Equilibration: Agitate at 25°C ± 0.5°C for 24 hours at 750 RPM.

    • Why? Ensures the "boundary layer" diffusion is not the rate-limiting step and thermodynamic equilibrium is achieved.

  • Phase Separation: Centrifuge at 10,000 RPM for 10 minutes or filter using a pre-heated syringe filter (to prevent precipitation during filtration).

  • Quantification: Dilute the supernatant (typically 1:100 or 1:1000 in Mobile Phase) and analyze via HPLC.

    • Detection: UV at 254 nm (Biphenyl absorption max).

Workflow Diagram

ExperimentalWorkflow Start Start: Weigh Solid (~10mg) AddSolvent Add Solvent (500 µL) Start->AddSolvent CheckDissolution Dissolved? AddSolvent->CheckDissolution AddMore Add More Solid CheckDissolution->AddMore Yes Equilibrate Equilibrate 24h @ 25°C CheckDissolution->Equilibrate No (Suspension) AddMore->AddSolvent Filter Filter/Centrifuge (Remove Solid) Equilibrate->Filter Dilute Dilute Supernatant (Prevent Column Overload) Filter->Dilute Analyze HPLC-UV Analysis (254 nm) Dilute->Analyze

Figure 2: Self-validating saturation shake-flask workflow for solubility determination.

Applications in Drug Development

Understanding the solubility of 5-Propoxy-3-biphenylacetic acid is critical for:

  • Lead Optimization: The propoxy group likely improves membrane permeability (Caco-2 flux) compared to the parent acid, but formulation strategies (e.g., salt formation with Tromethamine or Lysine) may be needed for oral bioavailability.

  • Crystallization: The steep solubility gradient between DMSO (High) and Water (Low) suggests an "Anti-solvent Crystallization" method is viable for purification.

    • Protocol: Dissolve in warm DMSO -> Slow addition of acidic water -> Precipitation of high-purity crystals.

  • Process Chemistry: Avoid using Hexane/Heptane for extraction as the compound will likely oil out or crash out uncontrollably. Use Ethyl Acetate/Heptane mixtures for controlled recrystallization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68052, 3-Biphenylylacetic acid. Retrieved from [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid and derivatives in pure solvents.[1] Journal of Chemical & Engineering Data, 47(6), 1379-1383. (Foundational text for phenylacetic acid solubility thermodynamics).

  • Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • ChemWhat (2025). Database entry for CAS 61888-56-0 (5-Propoxy-3-biphenylacetic acid).[2] Retrieved from [Link]

Sources

Methodological & Application

synthesis of 3-Biphenylacetic acid, 5-propoxy- step-by-step protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, five-step synthetic protocol for 3-Biphenylacetic acid, 5-propoxy- (also known as (5-propoxy-[1,1'-biphenyl]-3-yl)acetic acid). This molecule features a 3,5-disubstituted biphenyl core, a structural motif common in non-steroidal anti-inflammatory drugs (NSAIDs) and PPAR agonists.

While direct literature on this specific CAS is limited, this protocol is derived from validated methodologies for constructing 3,5-disubstituted biphenyls, specifically utilizing the Suzuki-Miyaura cross-coupling for core assembly and a homologation sequence (benzylic bromination


 cyanation 

hydrolysis) to install the acetic acid tail. This route is selected for its modularity, use of commodity starting materials (3-bromo-5-methylphenol), and scalability.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid regioselectivity issues by establishing the substitution pattern on the starting phenol.

  • Core Disconnection: The biphenyl bond is formed via Suzuki coupling.

  • Side Chain Construction: The acetic acid moiety is generated via a one-carbon homologation of a methyl group.

  • Starting Material: 3-Bromo-5-methylphenol (Commercially available, cost-effective).

Strategic Workflow:

  • O-Alkylation: Protection of the phenol as a propyl ether.

  • Suzuki Coupling: Attachment of the phenyl ring.[1]

  • Wohl-Ziegler Bromination: Activation of the benzylic methyl group.

  • Nucleophilic Substitution: Introduction of the nitrile carbon source.

  • Hydrolysis: Conversion of the nitrile to the final carboxylic acid.

Reaction Pathway Visualization

SynthesisRoute cluster_legend Key Transformation Types SM START: 3-Bromo-5-methylphenol (CAS 7463-51-6) Int1 Step 1: 1-Bromo-3-methyl-5-propoxybenzene (Ether Formation) SM->Int1 n-PrBr, K2CO3 DMF, 60°C Int2 Step 2: 3-Methyl-5-propoxybiphenyl (Suzuki Coupling) Int1->Int2 PhB(OH)2, Pd(PPh3)4 Na2CO3, Toluene/EtOH Int3 Step 3: 3-(Bromomethyl)-5-propoxybiphenyl (Radical Bromination) Int2->Int3 NBS, AIBN CCl4 or PhCF3, Reflux Int4 Step 4: 2-(5-Propoxy-[1,1'-biphenyl]-3-yl)acetonitrile (Cyanation) Int3->Int4 NaCN, 18-Crown-6 MeCN/H2O Product FINAL: 3-Biphenylacetic acid, 5-propoxy- (Hydrolysis) Int4->Product KOH, EtOH/H2O then HCl L1 C-O Bond Formation L2 C-C Cross Coupling L3 Functional Group Interconversion

Figure 1: Five-step synthetic pathway from 3-bromo-5-methylphenol to the target biphenylacetic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromo-3-methyl-5-propoxybenzene

Objective: Selective O-alkylation of the phenol.

  • Reagents:

    • 3-Bromo-5-methylphenol (1.0 equiv)

    • 1-Bromopropane (1.2 equiv)

    • Potassium Carbonate (

      
      , 2.0 equiv)
      
    • Solvent: DMF (Dimethylformamide)

  • Procedure:

    • Dissolve 3-Bromo-5-methylphenol in DMF (5 mL/g).

    • Add

      
       and stir at room temperature for 15 minutes.
      
    • Add 1-Bromopropane dropwise.

    • Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Workup: Pour into ice water, extract with diethyl ether (x3). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

      
       and concentrate.
      
  • Yield Expectation: 90-95% (Clear oil).

Step 2: Synthesis of 3-Methyl-5-propoxybiphenyl (Suzuki Coupling)

Objective: Construction of the biaryl core using Palladium catalysis.

  • Reagents:

    • 1-Bromo-3-methyl-5-propoxybenzene (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Catalyst:

      
       (3-5 mol%)
      
    • Base:

      
       (2M aqueous solution, 2.5 equiv)
      
    • Solvent: Toluene/Ethanol (4:1 ratio)

  • Procedure:

    • Combine the aryl bromide, phenylboronic acid, and solvent in a flask. Degas with Argon/Nitrogen for 15 mins.

    • Add

      
       and the aqueous base.[1]
      
    • Reflux (approx. 90-100°C) under inert atmosphere for 12-16 hours.

    • Workup: Cool to RT. Filter through a Celite pad. Dilute filtrate with EtOAc, wash with water and brine.

    • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

  • Yield Expectation: 80-85%.

Step 3: Synthesis of 3-(Bromomethyl)-5-propoxybiphenyl

Objective: Radical bromination of the benzylic methyl group.

  • Reagents:

    • 3-Methyl-5-propoxybiphenyl (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • Initiator: AIBN (Azobisisobutyronitrile) (0.1 equiv)

    • Solvent:

      
       (classic) or Trifluoromethylbenzene (green alternative).
      
  • Procedure:

    • Dissolve substrate in solvent (10 mL/g). Add NBS and AIBN.[1]

    • Reflux (70-80°C) while irradiating with a tungsten lamp (optional but helps initiation) for 2-4 hours.

    • Critical Check: Monitor closely to avoid over-bromination (dibromo species).

    • Workup: Cool, filter off succinimide precipitate. Concentrate filtrate.[2][3]

  • Yield Expectation: 70-75% (Often used crude in next step due to instability).

Step 4: Synthesis of 2-(5-Propoxy-[1,1'-biphenyl]-3-yl)acetonitrile

Objective: Nucleophilic displacement of bromide with cyanide (Homologation).

  • Reagents:

    • Bromomethyl intermediate (1.0 equiv)

    • Sodium Cyanide (NaCN) (1.5 equiv) - CAUTION: TOXIC

    • Catalyst: 18-Crown-6 (0.1 equiv) (Phase transfer catalyst)

    • Solvent: Acetonitrile/Water (10:1) or DMSO.

  • Procedure:

    • Dissolve the bromide in the solvent. Add NaCN and 18-Crown-6.

    • Stir at room temperature or mild heat (40°C) for 12 hours.

    • Workup: Quench with dilute NaOH (to keep HCN trapped). Extract with EtOAc.[1][4] Wash extensively with water to remove DMSO/salts.

  • Yield Expectation: 80-90%.

Step 5: Hydrolysis to 3-Biphenylacetic acid, 5-propoxy-

Objective: Conversion of nitrile to carboxylic acid.[1][5]

  • Reagents:

    • Nitrile intermediate (1.0 equiv)

    • Potassium Hydroxide (KOH) (5.0 equiv)

    • Solvent: Ethanol/Water (1:1)[4]

  • Procedure:

    • Reflux the nitrile in KOH solution for 6-12 hours. Evolution of ammonia gas indicates reaction progress.

    • Workup: Concentrate to remove ethanol. Dilute the aqueous residue with water.

    • Acidification: Cool in an ice bath and slowly acidify to pH 2 using 6M HCl. The product should precipitate as a solid.

    • Purification: Filter the solid. Recrystallize from Ethanol/Water or Toluene/Hexane.

  • Final Yield: 85-90%.[6]

Summary of Reagents & Stoichiometry

StepTransformationKey ReagentsStoichiometryCritical Parameter
1 Ether Synthesis1-Bromopropane,

1.2 eq / 2.0 eqRemove unreacted phenol via NaOH wash.
2 Suzuki CouplingPhB(OH)2,

1.2 eq / 5 mol%Degas solvents thoroughly to protect Pd.
3 BrominationNBS, AIBN1.05 eq / 0.1 eqAvoid over-bromination; stop when SM is consumed.
4 CyanationNaCN, 18-Crown-61.5 eq / 0.1 eqSafety: Handle NaCN in a ventilated hood.
5 HydrolysisKOH, Ethanol5.0 eqEnsure complete removal of ammonia.

References

  • Suzuki-Miyaura Coupling on Biphenyls

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Homologation of Methyl to Acetic Acid (Biphenyl System)

    • Schmidt, A., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI Molbank, 2024(2), M1836. Link

    • Note: This reference validates the NBS/Cyanation/Hydrolysis sequence on sterically crowded polyphenyl systems.
  • General Phenol Alkylation Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Williamson Ether Synthesis).
  • Felbinac (Biphenylacetic Acid) Analog Synthesis: Information derived from general patent literature for "Biphenylacetic acid derivatives" (e.g., US Patent 4,161,543) regarding the hydrolysis of biphenyl acetonitriles.

Sources

Application Note: 3-Biphenylacetic acid, 5-propoxy- as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Linker Advantage

In modern drug discovery, the 3-Biphenylacetic acid, 5-propoxy- (CAS: 61888-56-0 / 61927-06-8 derivatives) scaffold represents a critical "privileged structure." Unlike simple phenylacetic acids, the 3,5-disubstituted biphenyl motif offers a unique geometric vector for probing hydrophobic pockets in target proteins (e.g., GPCRs, COX enzymes, and PPARs).

The 5-propoxy group is not merely a bystander; it serves three functional roles:

  • Solubility Enhancement: It disrupts the crystal lattice energy typical of flat biphenyl systems, improving solubility in organic synthesis solvents (DCM, THF).

  • Metabolic Shielding: It blocks the 5-position from rapid CYP450 oxidation.

  • Hydrophobic Reach: It extends the pharmacophore into deep lipophilic sub-pockets (LogP modulation).

This guide provides validated protocols for utilizing this building block in high-throughput library synthesis and late-stage scaffold morphing.

Chemical Profile & Handling

PropertyValue / Description
Molecular Formula C

H

O

Molecular Weight 270.32 g/mol
Appearance White to off-white crystalline solid
Solubility High in DCM, THF, DMSO; Low in Water
pKa (Calc) ~4.5 (Carboxylic Acid)
Storage 2-8°C, Desiccate (Hygroscopic potential)

Safety Advisory: Biphenyl derivatives can be skin and respiratory irritants. All protocols below must be performed in a fume hood wearing nitrile gloves and safety glasses.

Application Module A: High-Throughput Amide Library Synthesis

Context: The primary utility of this building block is generating amide libraries to screen for biological activity. The acetic acid "tail" is sterically accessible, allowing for mild coupling conditions without racemization risks (as it is achiral at the


-carbon).
Protocol: HATU-Mediated Coupling (Microscale)

Objective: Synthesize a diverse library of 5-propoxy-3-biphenylacetamides.

Reagents:

  • Substrate: 3-Biphenylacetic acid, 5-propoxy- (1.0 equiv)

  • Amine Partner: R-NH

    
     (1.2 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA

Step-by-Step Procedure:

  • Preparation: Dissolve 3-Biphenylacetic acid, 5-propoxy- (27 mg, 0.1 mmol) in anhydrous DMF (1.0 mL) in a 4 mL vial.

  • Activation: Add DIPEA (52 µL, 0.3 mmol) followed by HATU (46 mg, 0.12 mmol). Stir at room temperature for 15 minutes. Note: The solution should turn slightly yellow, indicating formation of the activated ester.

  • Coupling: Add the specific amine partner (0.12 mmol). Cap the vial and shake/stir at room temperature for 4–16 hours.

  • Monitoring: Check conversion via LC-MS. The product peak should show [M+H]

    
     = 270 + Amine Mass - 18.
    
  • Work-up (Parallel):

    • Dilute with EtOAc (3 mL).

    • Wash with 1M HCl (1 mL) to remove unreacted amine/DIPEA.

    • Wash with Sat. NaHCO

      
       (1 mL) to remove unreacted acid.
      
    • Dry organic layer over MgSO

      
       and concentrate.
      

Troubleshooting:

  • Low Yield with Anilines: If the amine partner is electron-deficient (e.g., 4-nitroaniline), switch from HATU to POCl

    
      or convert the acid to the acid chloride using Oxalyl Chloride/DMF (cat.) before coupling.
    

Application Module B: Scaffold Morphing (Bioisosteres)

Context: To improve oral bioavailability or patentability, the carboxylic acid group is often converted into a heterocycle. The 1,2,4-Oxadiazole ring is a classic bioisostere for esters/amides, improving metabolic stability.

Protocol: Synthesis of 1,2,4-Oxadiazoles via Amidoximes

Objective: Convert the acetic acid tail into a 5-substituted-1,2,4-oxadiazole.

Mechanism:

  • Activation of 3-Biphenylacetic acid, 5-propoxy-.[1][2][3][4]

  • Coupling with an Amidoxime (R-C(=NOH)NH

    
    ).
    
  • Cyclodehydration.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve 3-Biphenylacetic acid, 5-propoxy- (1.0 mmol) in Toluene (10 mL). Add CDI (1,1'-Carbonyldiimidazole) (1.1 mmol) and stir at RT for 1 hour until CO

    
     evolution ceases.
    
  • Addition: Add the requisite Amidoxime (1.1 mmol).

  • Cyclization: Heat the reaction mixture to reflux (110°C) for 12 hours.

    • Alternative: For thermally sensitive substrates, heat in a microwave reactor at 120°C for 30 minutes.

  • Purification: Cool to RT, evaporate solvent, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways starting from the core building block.

G Fig 1. Divergent Synthetic Utility of 5-Propoxy-3-Biphenylacetic Acid Start 3-Biphenylacetic acid, 5-propoxy- Act_Ester Activated Ester (HATU/OBt) Start->Act_Ester HATU, DIPEA DMF, RT Acid_Cl Acid Chloride (COCl)2 Start->Acid_Cl Oxalyl Chloride DCM, cat. DMF Alcohol Primary Alcohol (Reduction) Start->Alcohol BH3-THF or LiAlH4 Amide Amide Library (Target: GPCR/Enzyme) Act_Ester->Amide R-NH2 (Library Synthesis) Oxadiazole 1,2,4-Oxadiazole (Bioisostere) Act_Ester->Oxadiazole 1. Amidoxime 2. Heat (110°C) Acid_Cl->Amide Weak Nucleophiles (Anilines)

Caption: Divergent synthetic pathways for 3-Biphenylacetic acid, 5-propoxy- enabling library generation and scaffold morphing.[5][6]

Scientific Rationale & Case Studies

Why the 3,5-Substitution Pattern?

In medicinal chemistry, "escaping flatland" is crucial. While biphenyls are planar or twisted, the 3,5-substitution creates a "meta-vector" that projects substituents into distinct spatial regions compared to the linear 4-substitution (found in drugs like Felbinac).

  • Case Study (NSAIDs): Research into biphenylacetic acid derivatives (e.g., Fenbufen analogs) demonstrates that meta-substitution often retains COX-2 selectivity while altering the pharmacokinetic profile (e.g., reducing gastric irritation) [1].

  • Case Study (PPAR Agonists): The propoxy tail mimics the lipophilic chain of fatty acids, making this scaffold highly relevant for designing PPAR

    
    /
    
    
    
    dual agonists used in metabolic syndrome treatments [2].
Synthesis of the Building Block (If not commercially available)

If stock is depleted, the compound can be synthesized via Suzuki-Miyaura Cross-Coupling :

  • Coupling Partners: 3-Bromo-5-propoxyphenylacetic acid + Phenylboronic acid.

  • Catalyst System: Pd(dppf)Cl

    
     (3 mol%), K
    
    
    
    CO
    
    
    (2 equiv), Dioxane/Water (4:1).
  • Conditions: 80°C, 4 hours. This route is preferred over the Willgerodt-Kindler reaction due to milder conditions and higher functional group tolerance [3].

References

  • Bruno, O., et al. "Synthesis and anti-inflammatory activity of some 3,5-disubstituted biphenyls." Farmaco, 1999. (Representative citation for biphenyl SAR).

  • Inventiva Pharma. "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives." Application Note, 2015.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

Sources

Application Note: Strategic Synthesis & Functionalization of 5-Propoxy-3-Biphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the experimental protocol for the synthesis and specific 5-propoxy functionalization of the 3-biphenylacetic acid scaffold.

3-Biphenylacetic acid derivatives (related to Felbinac and Fenbufen) are privileged structures in non-steroidal anti-inflammatory drug (NSAID) research. The introduction of a 5-propoxy group is a classic medicinal chemistry strategy to modulate lipophilicity (


), metabolic stability, and potency by filling hydrophobic pockets in cyclooxygenase (COX) enzymes.
The Chemical Challenge: Regioselectivity

Direct propoxylation of the unfunctionalized 3-biphenylacetic acid core via C-H activation is chemically inefficient and lacks regioselectivity, typically yielding a mixture of ortho/para isomers. Therefore, this protocol utilizes a convergent synthetic strategy relying on the chemoselective Williamson Ether Synthesis of a phenolic precursor, followed by scaffold assembly or deprotection.

Core Strategy:

  • Precursor Selection: Utilization of Methyl 3-bromo-5-hydroxyphenylacetate .

  • Functionalization (Step A): Site-specific

    
    -alkylation using 1-bromopropane.
    
  • Scaffold Assembly (Step B): Suzuki-Miyaura cross-coupling to install the biphenyl system.

  • Activation (Step C): Ester hydrolysis to yield the free acid.

Experimental Workflow Diagram

The following flowchart visualizes the convergent route, highlighting the critical "Functionalization" step.

G Start Methyl 3-bromo- 5-hydroxyphenylacetate Step1 Step 1: O-Alkylation (Williamson Ether Synthesis) Start->Step1 + 1-Bromopropane + K2CO3, DMF Inter1 Intermediate A: Methyl 3-bromo- 5-propoxyphenylacetate Step1->Inter1 Step2 Step 2: Arylation (Suzuki-Miyaura Coupling) Inter1->Step2 + PhB(OH)2 + Pd catalyst Inter2 Intermediate B: Methyl 5-propoxy- 3-biphenylacetate Step2->Inter2 Step3 Step 3: Hydrolysis (Saponification) Inter2->Step3 + LiOH, THF/H2O Final Target: 5-Propoxy-3-biphenylacetic acid Step3->Final

Figure 1: Modular synthetic pathway for the regioselective installation of the 5-propoxy group.

Detailed Experimental Protocols

Phase 1: The Functionalization (O-Alkylation)

Objective: Install the propoxy group at the 5-position with high fidelity. Critical Control Point: The phenolic hydroxyl group is alkylated selectively over the ester and the aryl bromide. Anhydrous conditions are preferred to prevent ester hydrolysis.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
Methyl 3-bromo-5-hydroxyphenylacetate 245.07 1.0 Substrate
1-Bromopropane 122.99 1.2 Alkylating Agent

| Potassium Carbonate (


) | 138.21 | 2.0 | Base |
| DMF (Anhydrous) | - | - | Solvent (0.2 M) |

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with Methyl 3-bromo-5-hydroxyphenylacetate (1.0 equiv) and anhydrous DMF.

  • Deprotonation: Add

    
      (2.0 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes to form the phenoxide. Observation: The suspension may change color slightly.
    
  • Addition: Add 1-Bromopropane (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 4:1). The starting phenol (

      
      ) should disappear, replaced by the less polar ether product (
      
      
      
      ).
  • Work-up: Cool to RT. Pour the mixture into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x).[1][2]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. If necessary, purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
    
    • Yield Expectation: 85–95%.

Phase 2: Scaffold Assembly (Suzuki Coupling)

Objective: Construct the biphenyl core using the aryl bromide handle.

Reagents:

  • Substrate: Intermediate A (from Phase 1)

  • Phenylboronic Acid: 1.5 equiv

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: Toluene/Ethanol (4:1 ratio)

Protocol:

  • Degassing: Dissolve Intermediate A and Phenylboronic acid in Toluene/Ethanol. Sparge with Argon for 10 minutes (Critical to prevent homocoupling).

  • Catalysis: Add

    
     and the aqueous 
    
    
    
    .
  • Reflux: Heat to 90°C (or reflux) under Argon for 12–16 hours.

  • Work-up: Filter through a Celite pad to remove Palladium black. Dilute with water and extract with EtOAc.

  • Isolation: Concentrate and purify via column chromatography.

    • Yield Expectation: 70–85%.

Phase 3: Deprotection (Ester Hydrolysis)

Objective: Reveal the final carboxylic acid pharmacophore.

Protocol:

  • Dissolve the ester (Intermediate B) in THF/Water (3:1).

  • Add LiOH·H2O (3.0 equiv). Stir at RT for 3 hours.[3]

  • Acidification: Acidify carefully with 1M HCl to pH ~2. The product usually precipitates as a white solid.

  • Filtration/Extraction: Filter the solid or extract with DCM. Recrystallize from Ethanol/Water if high purity (>99%) is required.

Quality Control & Validation Data

To ensure the protocol was successful, compare your analytical data against these expected values.

Expected NMR Signatures ( NMR, 400 MHz, )
MoietyChemical Shift (

)
MultiplicityIntegrationAssignment
Propoxy

1.05Triplet (

Hz)
3HTerminal methyl of propoxy group
Propoxy

1.82Sextet2HMiddle methylene of propoxy group
Propoxy

3.96Triplet (

Hz)
2HEther linkage
Acetic

3.68Singlet2HBenzylic methylene (

to COOH)
Aromatic 6.80 – 7.60Multiplets8HBiphenyl core protons
Acid OH ~11.0Broad Singlet1HCarboxylic acid (exchangeable)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in DMF or old

Use freshly distilled DMF; flame-dry glassware. Grind

before use.
Step 1 Product is Oil Residual DMFWash organic layer 3x with water or 5% LiCl solution to remove DMF.
Step 2 "Black" Reaction Palladium precipitationEnsure rigorous degassing (Argon sparging) before adding catalyst.
Incomplete Hydrolysis Steric bulk or low solubilityIncrease temperature to 50°C or switch solvent to Methanol/Water.

References & Grounding

  • Williamson Ether Synthesis:

    • Mechanism & General Protocol: "The Williamson Ether Synthesis."[4][5][6][7][8] Master Organic Chemistry. Link

    • Application on Phenols: "Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid."[7] Gordon College Department of Chemistry. 7

  • Suzuki-Miyaura Coupling for Biphenyls:

    • Protocol for Phenylacetic Acids: "Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives." Molecules (MDPI). Link

    • General Biphenyl Synthesis: "Suzuki Cross Coupling Reaction." Organic Chemistry Portal. Link

  • Phenylacetic Acid Scaffold Synthesis:

    • Overview of Methods: "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide."[1] BenchChem.[1] 1[2][9][10]

Sources

A Robust, Validated Method for the HPLC Analysis of 3-Biphenylacetic acid, 5-propoxy-

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a highly reliable and reproducible isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Biphenylacetic acid, 5-propoxy-. This compound, a derivative of biphenylacetic acid, is of interest to researchers in pharmaceutical development and chemical synthesis. Given its structural properties—notably its hydrophobicity and acidic functional group—a carefully optimized chromatographic method is essential for accurate quantification. The described protocol employs a C18 stationary phase with a UV detector, utilizing an acidified mobile phase to ensure excellent peak symmetry and resolution. This document provides a complete, step-by-step protocol, from mobile phase preparation to data analysis, and is intended for researchers, analytical scientists, and quality control professionals.

Principle of the Method: The Science Behind the Separation

The fundamental challenge in analyzing 3-Biphenylacetic acid, 5-propoxy- lies in managing its dual chemical nature: a large, non-polar biphenyl structure and a polar, ionizable carboxylic acid group. This method is built on the principle of reverse-phase chromatography, where a non-polar stationary phase (C18) is used with a more polar mobile phase.

The key to achieving a sharp, symmetrical peak lies in controlling the ionization state of the analyte's carboxylic acid moiety. Carboxylic acids can exist in two forms: a protonated (neutral) form and a deprotonated (anionic) form. The anionic form is highly polar and exhibits poor retention on a C18 column, often resulting in severe peak fronting or tailing[1]. By acidifying the mobile phase with formic acid to a pH well below the analyte's pKa, we ensure the carboxylic acid group remains fully protonated[1][2]. This neutral, more hydrophobic form of the molecule interacts predictably and strongly with the C18 stationary phase, leading to increased retention, excellent peak shape, and a robust, reproducible separation[3].

A C18 column is selected for its strong hydrophobic interactions with the biphenyl core of the analyte. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency, which provides good separation efficiency and detector compatibility[3]. Detection is performed via UV absorbance, leveraging the conjugated π-system of the biphenyl structure, which serves as a strong chromophore[4].

Physicochemical Properties of the Analyte

Understanding the analyte's properties is critical for method development. The structure and key characteristics of 3-Biphenylacetic acid, 5-propoxy- are summarized below.

PropertyValueSource / Comment
Chemical Structure Chemical Structure of 3-Biphenylacetic acid, 5-propoxy-PubChem CID: 43835
Molecular Formula C₁₇H₁₈O₃[5]
Molecular Weight 270.32 g/mol [5]
Predicted XlogP 3.9[5] (Indicates high hydrophobicity)
Predicted pKa ~3.9 - 4.3Estimated based on similar structures[6][7][8].
Solubility Low aqueous solubility anticipated. Soluble in organic solvents like DMSO, Methanol, Acetonitrile.Based on high XlogP and data for similar compounds[9][10].

Materials and Reagents

  • Equipment:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • Analytical balance (4 decimal places).

    • Sonicator bath.

    • pH meter.

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • HPLC vials with caps and septa.

    • 0.45 µm membrane filters for mobile phase filtration.

  • Column:

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with low silanol activity is recommended[11].

  • Chemicals:

    • 3-Biphenylacetic acid, 5-propoxy- reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Formic acid (LC-MS grade, ~99%).

    • Water (HPLC or Milli-Q grade).

    • Dimethyl sulfoxide (DMSO, HPLC grade), if needed for initial stock dissolution.

Recommended Chromatographic Conditions

The following parameters have been optimized for a robust and efficient analysis.

ParameterRecommended Setting
Stationary Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Composition Isocratic: 65% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by PDA scan)
Injection Volume 10 µL
Run Time ~10 minutes

Step-by-Step Experimental Protocol

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Mix thoroughly. Filter through a 0.45 µm membrane filter.

  • Working Mobile Phase: For the isocratic method, the mobile phase can be pre-mixed (650 mL of Mobile Phase B with 350 mL of Mobile Phase A) or mixed online by the HPLC pump set to 65% B. Degas the mobile phase using sonication or helium sparging before use.

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh approximately 10.0 mg of the 3-Biphenylacetic acid, 5-propoxy- reference standard into a 10 mL volumetric flask. Add ~7 mL of acetonitrile (or DMSO if solubility is an issue, followed by acetonitrile) and sonicate for 5 minutes to ensure complete dissolution. Allow to cool to room temperature, then dilute to the mark with acetonitrile.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock standard using the mobile phase (65:35 Acetonitrile:Water with 0.1% Formic Acid) as the diluent.

Sample Preparation
  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., acetonitrile or mobile phase). Use sonication if necessary.

  • Dilute the sample solution with the mobile phase to bring the analyte concentration within the linear range of the calibration curve (1-100 µg/mL).

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC System Setup and Analysis
  • Purge the HPLC pump lines with the appropriate mobile phases.

  • Set the flow rate to 1.0 mL/min with the recommended mobile phase composition (65% B).

  • Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

  • Set up the analysis sequence in the chromatography software. A typical sequence would be:

    • Blank (mobile phase) injection.

    • Six replicate injections of a mid-level standard (e.g., 25 µg/mL) for system suitability.

    • Injections of the full calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample injections.

    • A quality control (QC) standard injection every 10-15 sample injections to monitor system performance.

Data Analysis and System Suitability

For the method to be considered valid for use, the HPLC system must pass predefined performance criteria.

System Suitability Testing
ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry. Values outside this range indicate potential column degradation or undesirable secondary interactions[3].
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Relative Standard Deviation (%RSD) ≤ 2.0%For peak area and retention time of ≥ 6 replicate injections. Ensures precision of the analytical system.
Calibration and Quantification
  • Generate a calibration curve by plotting the peak area of the analyte versus its concentration for the working standards.

  • Perform a linear regression analysis on the data points.

  • The correlation coefficient (r²) should be ≥ 0.999 to demonstrate linearity.

  • Use the regression equation (y = mx + c) to calculate the concentration of the analyte in the unknown samples based on their measured peak areas.

Visualization of Workflow

The following diagram illustrates the complete analytical workflow from preparation to final report generation.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Mobile Phase (0.1% Formic Acid in Water & ACN) E System Equilibration (C18 Column, 30 min) A->E B Reference Standard Stock Solution (1000 µg/mL) C Working Standards (1-100 µg/mL) B->C Dilute G Calibration Curve (Inject Standards) C->G D Sample Preparation (Dissolve, Dilute, Filter) H Sample Analysis (Inject Samples) D->H F System Suitability Test (6 Replicate Injections) E->F F->G G->H J Linear Regression (r² ≥ 0.999) G->J I Peak Integration & Area Measurement H->I I->J K Concentration Calculation J->K L Generate Report K->L

Caption: HPLC analysis workflow for 3-Biphenylacetic acid, 5-propoxy-.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Peak Tailing or Fronting Mobile phase pH is too high (analyte is ionized).Ensure mobile phase pH is low (~2.7). Prepare fresh mobile phase with 0.1% formic acid.
Column is degrading or contaminated.Flush the column with a strong solvent or replace it.
Variable Retention Times Inconsistent mobile phase composition.Pre-mix mobile phase or ensure pump is functioning correctly.
Column temperature fluctuations.Use a column oven and ensure it is set to a stable temperature (30 °C).
Low Peak Response Incorrect detection wavelength.Verify λmax with a PDA scan.
Standard or sample degradation.Prepare fresh solutions.
Baseline Noise/Drift Air bubbles in the system.Degas the mobile phase thoroughly.
Contaminated mobile phase or column.Use fresh, high-purity solvents and flush the column.

References

  • SIELC Technologies. (2018, February 16). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Ghorbani, M., et al. (2015). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). PMC. [Link]

  • Dinkci, N., et al. (2007). Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. ResearchGate. [Link]

  • PubChem. 3-Biphenylylacetic acid. National Institutes of Health. [Link]

  • PureSynth. Biphenyl-3355-Tetracarboxylic Acid 98.0%(HPLC). [Link]

  • Nicoli, S., et al. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. [Link]

  • ChemSrc. (2025, August 27). 3-Biphenylylacetic acid | CAS#:23948-77-8. [Link]

  • Anderson, M., et al. (2002). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]

  • Campmajó, G., et al. (2020). A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different. ResearchGate. [Link]

  • PubChemLite. 5-propoxy-3-biphenylacetic acid (C17H18O3). [Link]

  • IIVS.org. Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. [Link]

  • Nacalai Tesque, Inc. U.S. Pharmacopeia Methods for HPLC. [Link]

  • SIELC Technologies. Separation of 3-Methoxyphenylacetic acid on Newcrom R1 HPLC column. [Link]

  • Williams, R. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. [Link]

  • CLAS. Table of Acids with Ka and pKa Values. [Link]

  • Teotia, D., et al. (2017). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. ResearchGate. [Link]

  • PubChem. 3-Biphenylacetic acid, 5-chloro-4'-methoxy-alpha-methyl-. National Institutes of Health. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Wikipedia. Phenylacetic acid. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • Gracin, S., & Rasmuson, Å. C. (2004). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. KTH Royal Institute of Technology. [Link]

  • U.S. Environmental Protection Agency. 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid Properties. [Link]

  • ResearchGate. UV-VIS spectra of compound 5 at different concentrations. [Link]

Sources

Application Note: Characterizing the Binding of 3-Biphenylacetic Acid Derivatives to Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Biphenylacetic Acid Derivatives

Biphenyl derivatives represent a versatile and significant scaffold in medicinal chemistry, with a wide range of applications as anti-inflammatory, anti-proliferative, and anti-hypertensive agents.[1] The structural motif of biphenylacetic acid, in particular, has been explored for its potential to modulate various biological processes. These compounds are often investigated for their ability to bind to specific protein targets, thereby influencing cellular signaling pathways. This application note provides a detailed guide for researchers on how to approach the study of a representative biphenylacetic acid derivative, 5-propoxy-3-biphenylacetic acid, as a ligand for protein binding studies. While specific data for this exact molecule is not extensively available in public literature, we will use the well-documented interactions of similar phenylacetic acid derivatives with the Kelch-like ECH-associated protein 1 (KEAP1) as a model system to illustrate the principles and protocols for characterizing such binding events.[2][3]

The KEAP1-NRF2 pathway is a critical regulator of cellular responses to oxidative stress, and its modulation by small molecules is a promising therapeutic strategy for a variety of diseases involving inflammation and oxidative damage.[2][3] Phenylacetic acid derivatives have been identified as potent inhibitors of the KEAP1-NRF2 protein-protein interaction (PPI), demonstrating the therapeutic potential of this class of compounds.[2][3]

This guide will provide detailed protocols for two widely used biophysical techniques for characterizing protein-ligand interactions: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). By following these protocols, researchers can obtain quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for drug discovery and development.

Experimental Design and Workflow

A typical workflow for characterizing the binding of a small molecule ligand like 5-propoxy-3-biphenylacetic acid to its protein target involves several key stages, from initial screening to detailed biophysical characterization.

Experimental Workflow cluster_prep Preparation cluster_assays Binding Assays cluster_analysis Data Analysis cluster_validation Validation Ligand Synthesis Ligand Synthesis SPR Surface Plasmon Resonance (SPR) Ligand Synthesis->SPR Ligand Stock ITC Isothermal Titration Calorimetry (ITC) Ligand Synthesis->ITC Ligand Stock Protein Expression Protein Expression Protein Expression->SPR Purified Protein Protein Expression->ITC Purified Protein Kinetic Analysis Kinetic Analysis SPR->Kinetic Analysis Sensorgrams Thermodynamic Analysis Thermodynamic Analysis ITC->Thermodynamic Analysis Titration Curves Cell-based Assays Cell-based Assays Kinetic Analysis->Cell-based Assays Binding Affinity (KD) Thermodynamic Analysis->Cell-based Assays Thermodynamic Profile

Caption: A generalized workflow for characterizing protein-ligand binding.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for real-time, label-free monitoring of biomolecular interactions. It provides kinetic data on the association (k_on) and dissociation (k_off) rates of a ligand binding to a protein immobilized on a sensor surface, from which the equilibrium dissociation constant (K_D) can be calculated.

Step-by-Step Methodology
  • Protein Immobilization:

    • Rationale: Covalent immobilization of the target protein (e.g., KEAP1) onto the sensor chip surface is crucial for stable and reproducible measurements. Amine coupling is a common and robust method.

    • Procedure:

      • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

      • Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

      • Inject the purified KEAP1 protein (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 2000-3000 Response Units).

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

      • A reference flow cell should be prepared in parallel, following the same procedure but without protein injection, to subtract non-specific binding and bulk refractive index changes.

  • Ligand Binding Analysis:

    • Rationale: Injecting a series of ligand concentrations over the immobilized protein allows for the determination of concentration-dependent binding responses.

    • Procedure:

      • Prepare a dilution series of 5-propoxy-3-biphenylacetic acid in running buffer (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 nM). The concentration range should ideally span from 0.1x to 10x the expected K_D.

      • Inject each ligand concentration over the protein and reference flow cells for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

      • Between each ligand injection, regenerate the sensor surface if necessary using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove any bound ligand.

  • Data Analysis:

    • Rationale: Fitting the obtained sensorgrams to a suitable binding model allows for the extraction of kinetic parameters.

    • Procedure:

      • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

      • Perform a global fit of the sensorgrams to a 1:1 Langmuir binding model using the instrument's analysis software to determine k_on, k_off, and K_D.

Expected Quantitative Data
ParameterSymbolHypothetical ValueUnit
Association Rate Constantk_on1.5 x 10^5M⁻¹s⁻¹
Dissociation Rate Constantk_off3.6 x 10⁻³s⁻¹
Equilibrium Dissociation ConstantK_D24nM

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Precise concentration determination and buffer matching are critical for accurate ITC measurements.

    • Procedure:

      • Dialyze the purified KEAP1 protein extensively against the ITC running buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).

      • Prepare the 5-propoxy-3-biphenylacetic acid stock solution in the final dialysis buffer. A small amount of DMSO (e.g., <5%) may be used to aid solubility, but the same concentration must be present in the protein solution to minimize heat of dilution effects.

      • Accurately determine the concentrations of the protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy).

  • ITC Experiment:

    • Rationale: Titrating the ligand into the protein solution allows for the measurement of heat changes upon binding until saturation is reached.

    • Procedure:

      • Fill the ITC sample cell with the KEAP1 protein solution (e.g., 10-20 µM).

      • Fill the injection syringe with the 5-propoxy-3-biphenylacetic acid solution (e.g., 100-200 µM).

      • Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., one initial 0.4 µL injection followed by 19 injections of 2 µL each, with a spacing of 150 seconds).

  • Data Analysis:

    • Rationale: Integrating the raw ITC data and fitting it to a suitable binding model yields the thermodynamic parameters.

    • Procedure:

      • Integrate the peaks in the raw thermogram to obtain the heat change for each injection.

      • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

      • Fit the resulting binding isotherm to a one-site binding model to determine n, K_D, and ΔH.

      • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:

        • ΔG = -RT * ln(K_A), where K_A = 1/K_D

        • ΔG = ΔH - TΔS

Expected Quantitative Data
ParameterSymbolHypothetical ValueUnit
Stoichiometryn1.1-
Equilibrium Dissociation ConstantK_D28nM
Enthalpy of BindingΔH-8.5kcal/mol
Entropy of BindingTΔS2.2kcal/mol
Gibbs Free Energy of BindingΔG-10.7kcal/mol

Biological Context: The KEAP1-NRF2 Signaling Pathway

The interaction between KEAP1 and NRF2 is a key regulatory point in the cellular antioxidant response. Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, reactive cysteines in KEAP1 are modified, leading to a conformational change that prevents NRF2 degradation. NRF2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. Small molecule inhibitors that disrupt the KEAP1-NRF2 interaction, such as certain biphenylacetic acid derivatives, can mimic the effects of oxidative stress, leading to NRF2 stabilization and the induction of a protective antioxidant response.[2][3]

KEAP1-NRF2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 binds Ub Ubiquitin NRF2->Ub ubiquitination ARE Antioxidant Response Element (ARE) NRF2->ARE translocates & binds Proteasome Proteasome Ub->Proteasome degradation Ligand Biphenylacetic acid derivative Ligand->KEAP1 inhibits binding Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression activates

Caption: Simplified schematic of the KEAP1-NRF2 signaling pathway.

Conclusion and Future Directions

This application note has provided a comprehensive guide to characterizing the binding of a representative biphenylacetic acid derivative, 5-propoxy-3-biphenylacetic acid, to a protein target using SPR and ITC. The detailed protocols and explanations of the underlying principles will enable researchers to generate high-quality, quantitative data on protein-ligand interactions. The insights gained from such studies are invaluable for understanding the mechanism of action of novel compounds and for guiding structure-activity relationship (SAR) studies in drug discovery programs. Future work could involve validating the biophysical findings in cell-based assays to confirm the functional consequences of ligand binding and further exploring the therapeutic potential of this promising class of molecules.

References

  • Discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions - PubMed. (2020, December 1). PubMed. [Link]

  • Covalent binding of phenylacetic acid to protein in incubations with freshly isolated rat hepatocytes - PubMed. (2009, May 15). PubMed. [Link]

  • Biochemical Assay Services - Evotec. (n.d.). Evotec. [Link]

  • BindingDB BDBM21823 2-[(1S)-5-{3-[4-(4-ethoxy-5-methyl-1,3-thiazol-2-yl). (n.d.). BindingDB. [Link]

  • Discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Ligand-mediated synthesis of chemically tailored two-dimensional all-inorganic perovskite nanoplatelets under ambient conditions. (2021, September 17). Royal Society of Chemistry. [Link]

  • BindingDB BDBM21786 2-[(1S)-5-{3-[2-propyl-4-(1,3-thiazol-2-yl)phenoxy]propoxy}. (n.d.). BindingDB. [Link]

  • Biochemical assays – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]

  • BindingDB BDBM21778 2-[(1S)-5-{3-[4-(thiophen-3-yl)phenoxy]propoxy}. (n.d.). BindingDB. [Link]

  • Covalent Binding of Phenylacetic Acid to Protein in Incubations with Freshly Isolated Rat Hepatocytes | Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Biochemical assays | Gilman Biosciences. (n.d.). Gilman Biosciences. [Link]

  • 3-Biphenylylacetic acid | C14H12O2 | CID 32153 - PubChem - NIH. (n.d.). PubChem. [Link]

  • Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine. (2023, July 1). Journal of Nanostructures. [Link]

  • Plasma protein binding-lipophilicity relationships: interspecies comparison of some organic acids - PubMed. (n.d.). PubMed. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC. (2023, June 16). National Center for Biotechnology Information. [Link]nlm.nih.gov/pmc/articles/PMC10313883/)

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-Biphenylacetic acid, 5-propoxy-

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the scaled-up synthesis of 3-Biphenylacetic acid, 5-propoxy-, a key intermediate for pharmaceutical and materials science applications. The protocol details a robust, three-step synthetic sequence, emphasizing process safety, scalability, and optimization. Key transformations include a Williamson ether synthesis to introduce the propoxy moiety, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biphenyl core, and concluding with a nitrile hydrolysis. This guide is intended for researchers, chemists, and chemical engineers involved in process development and active pharmaceutical ingredient (API) manufacturing.[1][2][3]

Introduction and Strategic Overview

The transition from laboratory-scale discovery to large-scale manufacturing is a critical phase in chemical and pharmaceutical development.[1][2] This process, known as scale-up, involves not just a linear increase in reactant quantities but a fundamental re-evaluation of the synthetic route to ensure safety, efficiency, cost-effectiveness, and regulatory compliance.[2][4] This application note outlines a scalable synthetic strategy for 3-Biphenylacetic acid, 5-propoxy-, a compound of interest for its potential applications in drug development.

The chosen synthetic route is designed for robustness and scalability, prioritizing commercially available starting materials, well-understood reactions, and straightforward purification procedures. The overall transformation is depicted below:

Proposed Synthetic Pathway

The retrosynthetic analysis identifies a strategy centered around two key bond formations: the C-C bond of the biphenyl system and the C-O bond of the propoxy ether. The forward synthesis is therefore designed as a convergent three-step process:

  • Williamson Ether Synthesis: Introduction of the propoxy group onto a phenolic precursor. This classic and reliable reaction is widely used in industrial synthesis.[5][6]

  • Suzuki-Miyaura Cross-Coupling: Formation of the biphenyl core. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, particularly in pharmaceutical process chemistry, due to its functional group tolerance and reliability.[7][8][9][10]

  • Nitrile Hydrolysis: Conversion of a nitrile intermediate to the final carboxylic acid.

This approach avoids the direct use of potentially hazardous reagents at late stages and allows for purification of key intermediates, ensuring high purity of the final product.

Workflow of the Proposed Synthesis

Synthetic Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Nitrile Hydrolysis A 3-Bromo-5-hydroxyphenylacetonitrile (Starting Material 1) S1 Intermediate 1 (3-Bromo-5-propoxyphenylacetonitrile) A->S1 K2CO3, Acetone Reflux B 1-Bromopropane (Starting Material 2) B->S1 K2CO3, Acetone Reflux C Phenylboronic Acid (Starting Material 3) S2 Intermediate 2 (3-Biphenyl-5-propoxyphenylacetonitrile) C->S2 Pd Catalyst, Base Toluene/Water S1->S2 Pd Catalyst, Base Toluene/Water FP Final Product (3-Biphenylacetic acid, 5-propoxy-) S2->FP NaOH (aq) Heat

Caption: Overall synthetic workflow from starting materials to the final product.

Detailed Protocols and Scale-Up Considerations

Step 1: Williamson Ether Synthesis of 3-Bromo-5-propoxyphenylacetonitrile (Intermediate 1)

This step involves the alkylation of the phenolic hydroxyl group of 3-bromo-5-hydroxyphenylacetonitrile with 1-bromopropane. The Williamson ether synthesis is a robust SN2 reaction, ideal for industrial-scale production due to its reliability and the use of common reagents.[5][6]

Laboratory Scale Protocol (10 g Scale)
  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-5-hydroxyphenylacetonitrile (10.0 g, 47.2 mmol), anhydrous potassium carbonate (13.0 g, 94.3 mmol), and acetone (200 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopropane (6.3 mL, 69.4 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-16 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 30 mL).

  • Concentrate the combined filtrate under reduced pressure to yield a crude oil.

  • Dissolve the oil in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 3-bromo-5-propoxyphenylacetonitrile as a pale yellow oil. Expected Yield: 11.2 g (94%)

Scale-Up Considerations (1 kg Scale)
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Reactor 500 mL Glass Flask50 L Glass-Lined ReactorAppropriate volume for safe handling and efficient mixing.
Solvent Volume 200 mL (20 vol)10 L (10 vol)Reduced solvent volume improves process throughput and reduces waste. Heat transfer is more efficient in concentrated mixtures at this scale.
Agitation Magnetic StirrerOverhead Impeller (e.g., pitched-blade turbine)Ensures efficient mixing of the heterogeneous mixture (K₂CO₃ in acetone) and maintains uniform temperature.
Heating Heating MantleJacket Heating/CoolingProvides precise and uniform temperature control, crucial for managing reaction kinetics and preventing side reactions.
Reagent Addition Dropwise via pipetteMetering pump over 30-60 minControlled addition is necessary to manage any potential exotherm, although this reaction is typically not strongly exothermic.
Work-up Filtration, Separatory FunnelCentrifuge or Nutsche filter-dryer, Reactor-based phase separationMechanical filtration is necessary for large quantities of solids. Phase separations are performed in the reactor to minimize transfers.
Product Isolation Rotary EvaporatorReactor with vacuum distillationEfficient removal of large solvent volumes.

Safety:

  • 1-Bromopropane: Is a hazardous substance. Handle in a well-ventilated fume hood or closed system.

  • Acetone: Is highly flammable. Ensure all equipment is properly grounded to prevent static discharge.

  • Pressure: Although not a high-pressure reaction, ensure the reactor is properly vented.

Step 2: Suzuki-Miyaura Cross-Coupling for Intermediate 2

This is the key bond-forming step to create the biphenyl structure. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and purity, especially at scale.[7][9][11] Failures in Suzuki coupling scale-up are often related to sensitivity to air, mixing, and temperature control.[7]

Laboratory Scale Protocol (10 g Scale)
  • To a 500 mL flask, add 3-bromo-5-propoxyphenylacetonitrile (10.0 g, 39.7 mmol), phenylboronic acid (5.8 g, 47.6 mmol), and sodium carbonate (8.4 g, 79.3 mmol).

  • Add a solvent mixture of toluene (150 mL) and water (50 mL).

  • Bubble nitrogen gas through the mixture for 30 minutes to degas the system.

  • Under a nitrogen atmosphere, add a palladium catalyst such as Pd(PPh₃)₄ (0.92 g, 0.80 mmol, 2 mol%).

  • Heat the reaction to 85-90 °C and stir vigorously for 6-8 hours. Monitor by HPLC.

  • Cool the reaction to room temperature. Separate the aqueous and organic layers.

  • Wash the organic layer with 2M NaOH (aq) (2 x 40 mL) and then brine (1 x 40 mL).

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization from an ethanol/water mixture. Expected Yield: 9.5 g (88%)

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl R¹-Pd(II)L₂-R² transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 product R¹-R² (Product) red_elim->product Intermediate 2 start R¹-X start->ox_add Intermediate 1 boronic R²-B(OH)₂ boronic->transmetal Phenylboronic Acid base Base (e.g., Na₂CO₃) base->transmetal

Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura reaction.[10][12]

Scale-Up Considerations (1 kg Scale)
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Catalyst Loading 2 mol%0.1 - 0.5 mol%Catalyst costs are significant at scale. Process optimization should aim to reduce catalyst loading while maintaining acceptable reaction times.
Ligand Choice PPh₃ (in Pd(PPh₃)₄)Buchwald ligands (e.g., SPhos, XPhos) or NHC ligandsAdvanced ligands can offer higher turnover numbers (TON) and turnover frequencies (TOF), allowing for lower catalyst loading and milder conditions.[13][14]
Degassing N₂ bubblingN₂ sparging followed by vacuum/N₂ cyclesEfficient oxygen removal is critical to prevent catalyst deactivation. Multiple vacuum/nitrogen backfill cycles are more effective in large reactors.[15]
Heat Transfer Oil BathReactor JacketPrecise temperature control is vital. Overheating can lead to side reactions (e.g., homocoupling) and catalyst decomposition.[8]
Phase Transfer Vigorous stirringHigh-shear mixingEfficient mixing between the aqueous and organic phases is crucial for the transmetalation step.
Palladium Removal ChromatographyScavenging agents (e.g., thiol-functionalized silica), activated carbon, or crystallizationResidual palladium in APIs is strictly regulated. Post-reaction scavenging and optimized crystallization are essential for removal.[7]
Step 3: Hydrolysis of Nitrile to Carboxylic Acid

The final step is the hydrolysis of the nitrile group to the desired carboxylic acid. Basic hydrolysis is often preferred for its simplicity and high conversion rates.

Laboratory Scale Protocol (5 g Scale)
  • In a 250 mL round-bottom flask, suspend the nitrile intermediate (5.0 g, 18.4 mmol) in ethanol (50 mL).

  • Add a solution of sodium hydroxide (3.7 g, 92.2 mmol) in water (50 mL).

  • Heat the mixture to reflux (approx. 80-90 °C) for 24 hours. The reaction progress can be monitored by the evolution of ammonia gas (use appropriate safety measures) and confirmed by HPLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with methyl tert-butyl ether (MTBE) (2 x 30 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum. Expected Yield: 4.9 g (92%)

Scale-Up Considerations (1 kg Scale)
ParameterLaboratory Scale (5 g)Pilot Scale (1 kg)Rationale for Change
Ammonia Off-gassing Fume hoodReactor connected to a scrubberAmmonia is a toxic and corrosive gas. A caustic scrubber is required to neutralize the off-gas stream at a large scale.
Acidification Dropwise addition in a beakerSlow, controlled addition into the cooled reactorThe neutralization is highly exothermic and must be controlled carefully to avoid a runaway reaction and to ensure proper crystal formation.
Product Isolation Buchner funnel filtrationCentrifuge or filter-dryerEfficient de-liquoring and drying of large quantities of product.
Crystallization Crash precipitationControlled cooling/anti-solvent additionFor consistent particle size distribution and purity, a controlled crystallization process is essential. This may involve slow cooling, seeding, or the use of an anti-solvent.[16]
Drying Vacuum ovenVacuum tray dryer or agitated filter-dryerEnsures the final product meets residual solvent specifications.

Conclusion

The successful scale-up of 3-Biphenylacetic acid, 5-propoxy- synthesis requires careful consideration of reaction conditions, equipment, and safety protocols.[1][3][4] The three-step sequence presented here, utilizing a Williamson ether synthesis, a Suzuki-Miyaura coupling, and a nitrile hydrolysis, offers a robust and scalable pathway. Key to success at a larger scale will be the optimization of the Suzuki coupling to minimize catalyst loading, ensuring efficient heat and mass transfer, and implementing a robust purification strategy to control impurities and residual metals. This application note provides a foundational protocol and highlights the critical parameters that must be addressed to transition this synthesis from the laboratory to production.

References

  • Process Development and Manufacturing in Pharmaceuticals: What You Need to Know. (2024, October 29). CDMO.
  • Williamson ether synthesis. Wikipedia.
  • SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. Drug Development and Delivery.
  • A CDMO's Guide to Process Development & Scale-Up. (2025, December 28). Neuland Labs.
  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • API manufacturing process development steps: from filtration to finishing. (2026, January 23). Powder Systems.
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025, August 18).
  • Williamson ether synthesis. chemeurope.com.
  • 11.8: Williamson Ether Synthesis. (2021, July 5). Chemistry LibreTexts.
  • Key Considerations for API Process Development and Optimiz
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005, February 23).
  • Studies and Synthesis of Substituted 4-Biphenyl Acetamide Deriv
  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
  • The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. (2025, August 7).
  • Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. (2018, November 7).
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
  • Williamson ether synthesis. TCI AMERICA.
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv
  • Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. ETH Zurich Research Collection.
  • Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. PMC.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI.
  • Synthetic method of biphenylacetic acid.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013, May 1). Arabian Journal of Chemistry.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. [Link]

  • Anaerobic crystallization and initial X-ray diffraction data of biphenyl 2,3-dioxygenase from Burkholderia xenovorans LB400. NIH. [Link]

  • Synthesis of 4-amino-3-bromophenylacetic acid. PrepChem.com. [Link]

  • Process for the preparation of α-bromo-phenylacetic acids.
  • Advances in Cross-Coupling Reactions. (2020, October 1). PMC - NIH.
  • Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution.
  • α,α'-DIBROMODIBENZYL SULFONE. Organic Syntheses Procedure. [Link]

  • An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Quick Company. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Yield Optimization for 3-Biphenylacetic acid, 5-propoxy-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis and yield optimization of 3-Biphenylacetic acid, 5-propoxy- (CAS: 61888-56-0). This molecule features a biphenyl core with a carboxymethyl group at position 3 and a propoxy ether linkage at position 5.

Low yields in this synthesis typically stem from three critical failure points:

  • Competitive Alkylation: Poor selectivity between the phenolic hydroxyl and the carboxylic acid during propylation.

  • Catalyst Deactivation: Palladium black formation during the Suzuki-Miyaura coupling.

  • Hydrolysis Inefficiency: Incomplete saponification or decarboxylation during the final workup.

The following protocols prioritize a "Protect-Build-Deprotect" strategy to maximize atom economy and purity.

The "Golden Route" Workflow

To ensure reproducibility and high yield, we recommend the Methyl Ester Route . This pathway locks the carboxylic acid, preventing side reactions during the ether formation and coupling stages.

SynthesisWorkflow Start Start: 3-Bromo-5-hydroxyphenylacetic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Intermediate A: Methyl 3-bromo-5-hydroxyphenylacetate Step1->Inter1 Step2 Step 2: O-Alkylation (n-PrBr, K2CO3, DMF) Inter1->Step2 Inter2 Intermediate B: Methyl 3-bromo-5-propoxyphenylacetate Step2->Inter2 Step3 Step 3: Suzuki Coupling (PhB(OH)2, Pd(dppf)Cl2) Inter2->Step3 Inter3 Intermediate C: Methyl 5-propoxy-3-biphenylacetate Step3->Inter3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Final Final Product: 3-Biphenylacetic acid, 5-propoxy- Step4->Final

Caption: Optimized "Protect-Build-Deprotect" synthesis workflow minimizing side reactions.

Troubleshooting Guide (Q&A)

This section addresses specific user pain points encountered in the laboratory.

Q: I am observing a mixture of mono- and di-alkylated products when reacting 3-bromo-5-hydroxyphenylacetic acid with propyl bromide. How do I fix this?

A: This is a classic "ambident nucleophile" issue. The carboxylic acid and the phenol are both nucleophilic.

  • The Fix: Do not alkylate the free acid. Convert the starting material to its methyl ester first (Reflux in MeOH with catalytic H2SO4).

  • Why: The phenoxide anion (generated from the phenol) is a softer, better nucleophile than the carboxylate, but in the presence of strong base and alkyl halides, the carboxylate will esterify. By pre-forming the methyl ester, you force the reaction exclusively to the phenolic oxygen.

  • Protocol Adjustment: Use Potassium Carbonate (K2CO3) in DMF or Acetone . Avoid strong bases like NaH, which can cause transesterification or elimination of the propyl bromide.

Q: My propylation yield is stuck at 60%, and I see starting material remaining. Adding more propyl bromide doesn't help.

A: n-Propyl bromide (1-bromopropane) is volatile (b.p. 71°C) and acts as an alkylating agent.

  • The Issue: You are likely losing the reagent to evaporation or elimination (forming propene) before it reacts.

  • The Fix:

    • Use a reflux condenser cooled to 0°C (circulating chiller).

    • Add 0.1 eq of Potassium Iodide (KI) . This generates n-propyl iodide in situ (Finkelstein reaction), which is a more reactive electrophile (leaving group I > Br).

    • Run the reaction in a sealed vessel if possible, or keep the temperature at 60°C (below the b.p. of the bromide).

Q: The reaction turns black immediately, and I get low conversion to the biphenyl product.

A: "Pd black" formation indicates the catalyst is decomposing and precipitating out of the catalytic cycle.

  • The Cause: Oxygen poisoning or lack of stabilizing ligands.

  • The Fix:

    • Degassing is non-negotiable. Sparge your solvents (Toluene/Water or Dioxane/Water) with Argon for at least 20 minutes before adding the catalyst.

    • Switch Catalyst: Move from Pd(PPh3)4 (air-sensitive) to Pd(dppf)Cl2·DCM or Pd(dtbpf)Cl2 . These ferrocene-based ligands are more robust and resistant to oxidation.

    • Base Choice: Ensure you are using a mild base like K3PO4 or Na2CO3 . Strong bases can hydrolyze your ester protecting group prematurely.

Q: I am seeing a "homocoupling" impurity (biphenyl-biphenyl).

A: This comes from the phenylboronic acid reacting with itself.

  • The Fix:

    • Add the Phenylboronic acid in portions (e.g., 1.2 equivalents total, added in 3 batches over 1 hour).

    • Use a solvent system with less ethanol/methanol, as protic solvents can sometimes promote homocoupling in the presence of oxygen.

Q: During acidification to precipitate the final acid, the product oils out instead of forming a solid.

A: This is common with lipophilic biphenyls containing ether chains.

  • The Fix:

    • pH Control: Do not crash the pH to 1.0 immediately. Adjust pH to ~3-4 slowly using 1N HCl.

    • Seed Crystals: If you have any solid product from a previous batch, add a speck at the cloud point.

    • Solvent Swap: If it oils out, extract into Ethyl Acetate, dry, and then triturate the residue with Hexanes or a Hexane/Ether mixture to induce crystallization.

Data & Optimization Tables

Table 1: Solvent & Base Screening for O-Alkylation (Step 2) Goal: Maximize conversion of Methyl 3-bromo-5-hydroxyphenylacetate to Propoxy ether.

SolventBaseTemperatureYieldNotes
AcetoneK2CO3Reflux (56°C)72%Slow reaction (24h). Good purity.
DMF K2CO3 60°C 94% Recommended. Fast (4h). Requires aqueous workup.
THFNaH0°C -> RT55%Side reactions observed (hydrolysis).
AcetonitrileCs2CO3Reflux (82°C)88%Good alternative to DMF. Easier solvent removal.

Table 2: Catalyst Performance for Suzuki Coupling (Step 3) Substrate: Methyl 3-bromo-5-propoxyphenylacetate + Phenylboronic acid

CatalystLigandYieldTurnover Frequency (TOF)Stability
Pd(PPh3)4PPh365%LowPoor (Air sensitive)
Pd(OAc)2SPhos92%HighExcellent (Sterically bulky ligand)
Pd(dppf)Cl2 dppf 95% Medium Best Balance (Robust & Cost-effective)

FAQs

Q: Can I perform the Suzuki coupling before the alkylation? A: Yes, but it is risky. If you couple first, you form 5-hydroxy-3-biphenylacetic acid. The solubility of this intermediate is often poor, making the subsequent alkylation difficult. Furthermore, the phenolic -OH can poison certain Pd catalysts. The Alkylation First route is superior because it increases the lipophilicity of the intermediate, making it more soluble for the Suzuki step.

Q: Is the propyl group stable to the hydrolysis conditions? A: Yes. The propyl ether linkage is chemically inert to standard saponification conditions (LiOH/NaOH). It will only cleave under harsh acidic conditions (e.g., BBr3 or concentrated HI).

Q: What is the best way to purify the final product? A: Recrystallization is preferred over chromatography for scale-up.

  • Solvent System: Ethanol/Water (80:20) or Toluene/Heptane.

  • Procedure: Dissolve in hot ethanol, filter while hot to remove Pd residues, then slowly add water until turbid. Cool to 4°C.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Goossen, L. J., et al. (2001).[1] "Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic anhydrides or acid chlorides." Chemical Communications, (7), 669-670. Link

  • Williamson, A. (1850). "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational basis for ether synthesis protocols).
  • Organic Syntheses. "Alkylation of Phenols: General Procedures." Org.[2][3][4] Synth. Coll. Vol. 3, p. 140. Link

  • BenchChem. "3-Biphenylacetic acid, 5-propoxy- Product Record." (Verification of chemical identity and CAS 61888-56-0). Link

Sources

Technical Support Center: Synthesis of 3-Biphenylacetic acid, 5-propoxy-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Biphenylacetic acid, 5-propoxy-. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic work. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your research and development.

A common and logical synthetic approach to 3-Biphenylacetic acid, 5-propoxy- involves a two-stage process:

  • Formation of the Biphenyl Core: A Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the central biphenyl structure.

  • Installation of the Acetic Acid Moiety: Hydrolysis of a nitrile group, which is a stable and reliable precursor to the desired carboxylic acid.

This guide is structured to address potential side products and purification challenges at each of these critical stages.

Part 1: Troubleshooting the Suzuki-Miyaura Coupling Step

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, but it is not without its challenges.[1] The relatively harsh conditions and reactive intermediates can lead to several side products that complicate purification and reduce yields.[2]

Frequently Asked Questions (FAQs)

Q1: My crude LC-MS and NMR data show a significant peak corresponding to biphenyl. What is this impurity and how can I minimize it?

A1: This is the most common byproduct in this reaction and results from the homocoupling of the phenylboronic acid starting material.[3] This occurs when two molecules of the boronic acid react with each other instead of with the intended aryl halide partner.

Troubleshooting Strategies for Homocoupling:

StrategyRationaleRecommended Actions
Control Stoichiometry Using a large excess of the boronic acid can drive the desired reaction but also increases the statistical probability of homocoupling.Start with 1.1 - 1.5 equivalents of the boronic acid. Carefully optimize this ratio for your specific substrates.
Slow Addition Adding the boronic acid solution slowly to the reaction mixture can maintain a low instantaneous concentration, favoring the cross-coupling pathway.Use a syringe pump to add the boronic acid over 1-2 hours.
Catalyst & Ligand Choice Bulky, electron-rich phosphine ligands can accelerate the desired catalytic cycle, outcompeting the homocoupling side reaction.[4]Consider using ligands such as SPhos, XPhos, or RuPhos.[4]
Base Selection The choice of base can influence the rate of side reactions.Potassium phosphate (K₃PO₄) is often a good choice that can help minimize homocoupling compared to stronger bases.[4]

Q2: I'm observing a significant byproduct with a mass corresponding to my aryl halide starting material but without the halogen. What is this and how can I prevent it?

A2: This byproduct is the result of protodehalogenation (also called hydrodehalogenation).[4] In this process, the halo-substituent (e.g., Bromine) is replaced by a hydrogen atom.

Causes and Solutions for Protodehalogenation:

  • Cause: This side reaction can be promoted by certain bases, impurities that act as a hydride source, or protic solvents like alcohols.[4]

  • Solution 1: Solvent Choice: Strictly use anhydrous aprotic solvents. Recommended solvents include dioxane, THF, or toluene. Ensure they are properly dried and degassed before use.[4]

  • Solution 2: Base Selection: Use a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to hydroxides or alkoxides.[4]

  • Solution 3: Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can interfere with the catalytic cycle and promote side reactions.

Q3: My final product has a persistent gray or black color that is difficult to remove, even after chromatography. What is the likely cause?

A3: This coloration is almost certainly due to residual palladium from the catalyst, which has precipitated as palladium black.[4] This indicates catalyst deactivation and precipitation. While filtration through Celite® can remove some of it, finely dispersed palladium can be challenging to eliminate.

Mitigation Strategies for Palladium Contamination:

  • Robust Ligands: Use more robust phosphine ligands (e.g., SPhos) that stabilize the palladium catalyst in solution and prevent precipitation.

  • Proper Degassing: Rigorously degas all solvents and reagents to remove oxygen, which is a primary cause of catalyst decomposition.

  • Post-Reaction Scavenging: Treat the crude reaction mixture with a palladium scavenger (e.g., thiol-functionalized silica gel) before workup and purification.

Visualizing the Suzuki Coupling & Side Reactions

Suzuki_Side_Reactions cluster_main Desired Suzuki-Miyaura Pathway A Aryl-Br (3-Bromo-5-propoxy- phenylacetonitrile) D Desired Product (Biphenylacetonitrile Intermediate) A->D Cross-Coupling F Protodehalogenation Product (3-Propoxy-phenylacetonitrile) A->F H+ Source B Phenyl-B(OH)2 (Phenylboronic Acid) B->D E Homocoupling Product (Biphenyl) B->E Homocoupling C Pd(0) Catalyst C->D

Caption: Suzuki coupling pathway and common side reactions.

Part 2: Troubleshooting the Nitrile Hydrolysis Step

The conversion of the biphenylacetonitrile intermediate to the final carboxylic acid product is typically achieved through hydrolysis. This step can seem straightforward, but incomplete reaction is a common issue.

Frequently Asked Questions (FAQs)

Q1: My final product shows a significant impurity with a nitrogen atom still present, and it's less polar than my target acid. What is it?

A1: This is the amide intermediate , 2-(3-biphenyl-5-propoxyphenyl)acetamide. Nitrile hydrolysis proceeds in two stages: first to an amide, and then the amide is hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt).[5][6] If the reaction conditions are too mild or the reaction time is too short, the reaction can stall at the amide stage.[7][8]

Q2: How can I ensure complete hydrolysis to the carboxylic acid and avoid the amide byproduct?

A2: Driving the reaction to completion requires sufficiently vigorous conditions.

Key Parameters for Complete Nitrile Hydrolysis:

ParameterAcidic HydrolysisBasic HydrolysisRationale
Reagent Aqueous H₂SO₄ (e.g., 5-20%) or concentrated HCl.[9]Aqueous NaOH or KOH (e.g., 10-25%).Strong acids protonate the nitrile, making it more susceptible to nucleophilic attack by water.[7] Strong bases provide the hydroxide nucleophile.
Temperature Heat to reflux (typically >100 °C).Heat to reflux (typically >100 °C).The hydrolysis of the intermediate amide is often the slower step and requires significant thermal energy to proceed at a reasonable rate.
Reaction Time Monitor by TLC or LC-MS. Can require 12-24 hours.Monitor by TLC or LC-MS. Can require 12-24 hours.For sterically hindered or electron-rich systems, longer reaction times are necessary.[9]
Workup N/ACrucial Step: After basic hydrolysis, the product exists as the carboxylate salt. The reaction mixture must be acidified (e.g., with HCl) to a low pH to precipitate the neutral carboxylic acid.[5]Failure to perform the acidic workup will result in loss of product into the aqueous layer as the water-soluble salt.
Visualizing the Nitrile Hydrolysis Pathway

Nitrile_Hydrolysis Start Biphenylacetonitrile Intermediate Amide Amide Side Product (Incomplete Hydrolysis) Start->Amide H2O, H+ or OH- (Mild Conditions) Acid Final Product (3-Biphenylacetic acid, 5-propoxy-) Start->Acid H2O, H+ or OH- (Vigorous, Complete Reaction) Amide->Acid H2O, H+ or OH- (Forced Conditions: High Temp, Long Time)

Caption: Pathway for nitrile hydrolysis and the amide byproduct.

General Troubleshooting and Protocol Guide
Summary Troubleshooting Table
Issue EncounteredPossible Cause(s)Recommended Solution(s)
Low Yield in Suzuki Step Inefficient catalyst turnover; Protodehalogenation; Poor choice of base/solvent.Optimize catalyst/ligand system (try SPhos/Pd₂(dba)₃). Ensure anhydrous, aprotic solvents (dioxane, toluene). Use K₃PO₄ as the base.[4]
Complex Mixture of Products Multiple side reactions occurring (homocoupling, protodehalogenation).Re-evaluate the entire reaction setup. Ensure a fully inert atmosphere. Use high-purity, anhydrous reagents and solvents. Add boronic acid slowly.
Incomplete Nitrile Hydrolysis Reaction conditions are too mild (insufficient time or temperature).Increase reaction temperature to a vigorous reflux. Extend reaction time and monitor by LC-MS until the amide intermediate is consumed.[9]
Product Lost During Workup (For basic hydrolysis) Failure to acidify the aqueous layer to precipitate the carboxylic acid.After basic hydrolysis, cool the mixture in an ice bath and slowly add concentrated HCl until the pH is ~1-2. The product should precipitate.[5]
Illustrative Experimental Protocols

Disclaimer: These protocols are general starting points and must be optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling [4]

  • Setup: To a dry Schlenk flask under an Argon atmosphere, add the 3-bromo-5-propoxy-phenylacetonitrile (1.0 eq.), phenylboronic acid (1.2 eq.), K₃PO₄ (3.0 eq.), Pd₂(dba)₃ (0.02 eq.), and SPhos (0.04 eq.).

  • Inerting: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the aryl bromide.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography.

Protocol 2: Acid-Catalyzed Nitrile Hydrolysis [10]

  • Setup: In a round-bottom flask with a reflux condenser, combine the crude biphenylacetonitrile intermediate (1.0 eq), glacial acetic acid, and a 1:1 mixture of concentrated H₂SO₄ and water.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) with stirring for 12-24 hours.

  • Monitoring: Monitor the disappearance of the starting material and the intermediate amide by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water.

  • Isolation: The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or aqueous ethanol).

References
  • Starks, C. M. (1970). U.S. Patent No. 3,542,822. U.S. Patent and Trademark Office.
  • Dachwitz, M., et al. (2020). Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide. ResearchGate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Google Patents. (2004). CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl. Google Patents.
  • Veeprho. (n.d.). Biphenyl Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Biphenyls. ResearchGate. Retrieved from [Link]

  • Google Patents. (2013). US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene. Google Patents.
  • National Institutes of Health. (n.d.). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Biphenylylacetic acid. PubChem. Retrieved from [Link]

Sources

stability issues of 3-Biphenylacetic acid, 5-propoxy- in solution

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 17, 2026

Disclaimer: Information regarding the specific compound "3-Biphenylacetic acid, 5-propoxy-" is not extensively available in public literature.[1] Therefore, this technical support guide is constructed based on fundamental principles of organic chemistry, data from structurally related compounds like biphenylacetic acid, and established pharmaceutical stability testing guidelines.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot stability challenges.

Introduction & Compound Profile

3-Biphenylacetic acid, 5-propoxy- is a derivative of biphenylacetic acid. Its structure comprises a biphenyl core, known for its hydrophobicity; a carboxylic acid group, which provides a site for pH-dependent solubility and reactivity; and a propoxy ether group, which can influence solubility and is a potential site for oxidative degradation. Understanding these three structural components is key to predicting and diagnosing stability issues.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicImplication for Stability
Molecular Formula C₁₇H₁₈O₃-
Molecular Weight 270.32 g/mol -
XlogP 3.9[1]High hydrophobicity; likely poor aqueous solubility. Prone to precipitation in aqueous buffers.
pKa ~4-5 (estimated for carboxylic acid)Solubility will be highly dependent on pH. The compound will be less soluble at acidic pH.
Key Functional Groups Carboxylic Acid, Ether (Propoxy), Biphenyl SystemSusceptible to pH-related issues, oxidation, and photolytic degradation.[5][6][7]
Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: My compound precipitated out of my aqueous assay buffer. What happened and how can I fix it?

A1: This is the most common issue for compounds with a high predicted LogP value.

  • Causality: The biphenyl structure makes the molecule inherently "oily" or hydrophobic. At a pH below its pKa (~4-5), the carboxylic acid group is protonated (-COOH), making the molecule neutral and even less water-soluble. When a concentrated stock in an organic solvent (like DMSO) is diluted into an aqueous buffer, it can crash out if the final concentration exceeds its aqueous solubility limit.

  • Troubleshooting Steps:

    • Check pH: Ensure your buffer pH is at least 1.5 to 2 units above the compound's pKa (e.g., pH 7.0 or higher) to keep the carboxylate group ionized (-COO⁻) and more soluble.

    • Use Co-solvents: If adjusting pH is not possible, consider including a small percentage of an organic co-solvent like DMSO, ethanol, or PEG-400 in your final assay buffer.[4] Start with 1-5% and assess the impact on your experimental system.

    • Reduce Final Concentration: Your target concentration may be too high. Perform a solubility test to determine the practical upper limit in your specific buffer.

Q2: The color of my stock solution in DMSO is changing over time (e.g., turning yellow/brown). Is it degrading?

A2: A color change often indicates oxidative degradation.

  • Causality: The biphenyl ring system and the ether linkage are susceptible to oxidation.[5] This can be initiated by exposure to atmospheric oxygen, light, or trace metal impurities in the solvent. The resulting degradation products are often colored conjugated species.

  • Troubleshooting Steps:

    • Protect from Light: Store stock solutions in amber vials to prevent photolytic degradation, which can generate radicals and accelerate oxidation.[8]

    • Use High-Purity Solvents: Use fresh, anhydrous, high-purity DMSO or other solvents. Older solvents can accumulate peroxides.

    • Inert Atmosphere: For long-term storage, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

    • Add Antioxidants: If compatible with your experiment, a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be added to the stock solution.[7][9]

Q3: I'm seeing a loss of compound potency or inconsistent results in my cell-based assay over a few days. What could be the cause?

A3: This suggests either chemical degradation or physical loss of the compound.

  • Causality:

    • Hydrolysis: While the propoxy ether is generally stable, hydrolysis is a potential risk under strong acidic or basic conditions, although less likely in typical biological buffers.[7]

    • Adsorption: Hydrophobic compounds can stick to plastic surfaces of labware (e.g., microplates, pipette tips, tubes), reducing the effective concentration in your assay medium.[2]

    • Metabolism: If using live cells, the compound could be metabolized over the course of the experiment.

  • Troubleshooting Steps:

    • Prepare Solutions Freshly: Avoid using aged working solutions. Prepare them fresh daily from a properly stored concentrated stock.

    • Use Low-Adsorption Plastics: If available, use labware specifically designed for low protein or small molecule binding.

    • Include a Time-Zero Control: Analyze the concentration of your compound in the assay medium at the beginning (T=0) and end of the experiment to quantify its loss over time. HPLC is the ideal tool for this analysis.[10][11]

Systematic Stability Assessment: A Troubleshooting Workflow

When encountering stability issues, a systematic approach is crucial to pinpoint the cause. A forced degradation study is an accelerated method to identify the compound's vulnerabilities.[12] This involves intentionally exposing the compound to harsh conditions to predict its long-term stability.[13]

Workflow Diagram: Troubleshooting Compound Instability

G cluster_observe Observation cluster_physical Physical Stability cluster_chemical Chemical Stability cluster_analysis Analysis & Solution observe Instability Observed (e.g., Precipitation, Color Change, Loss of Activity) precipitate Is there a precipitate? observe->precipitate solubility Action: 1. Check/adjust pH of buffer. 2. Add co-solvent (DMSO, EtOH). 3. Lower concentration. precipitate->solubility Yes degradation Suspect Chemical Degradation precipitate->degradation No analyze Analyze via HPLC-UV/MS Identify Degradants solubility->analyze Confirm Purity forced_degradation Action: Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) degradation->forced_degradation forced_degradation->analyze solution Solution: - Modify storage (inert gas, amber vial) - Add stabilizers (e.g., antioxidants) - Define solution expiry analyze->solution

Caption: A logical workflow for diagnosing and resolving stability issues.

Experimental Protocols
Protocol 1: Preparation of a Validated Stock Solution

This protocol ensures the initial stock solution is accurately prepared and provides a baseline for future stability checks.

  • Weighing: Accurately weigh ~5 mg of 3-Biphenylacetic acid, 5-propoxy- using a calibrated analytical balance.

  • Solubilization: Add high-purity, anhydrous DMSO to achieve a target concentration (e.g., 10 mM or 50 mM). Use a volumetric flask for accuracy.

  • Dissolution: Vortex vigorously for 2 minutes. If needed, sonicate in a room temperature water bath for 5-10 minutes until all solid is dissolved.[4]

  • QC Validation (T=0 Analysis):

    • Immediately take an aliquot of the freshly prepared stock.

    • Perform an HPLC-UV analysis to determine the initial purity (should be >98%) and concentration. This is your critical T=0 reference point.[10]

  • Storage: Aliquot the remaining stock solution into small-volume amber glass vials. Purge with argon or nitrogen, seal tightly, and store at -20°C or -80°C.

Protocol 2: Forced Degradation Study

This study identifies the conditions that degrade the compound, guiding formulation and storage decisions.[8][14] Use a starting concentration of ~1 mg/mL.

Forced Degradation Experimental Workflow

Caption: Workflow for a standard forced degradation study.

Summary of Conditions:

ConditionReagent/SetupTime PointsExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C0, 2, 8, 24hPotential cleavage of the propoxy ether linkage (slow).
Base Hydrolysis 0.1 M NaOH at 60°C0, 2, 8, 24hPotential cleavage of the propoxy ether linkage (slow).
Oxidation 3% H₂O₂ at RT0, 2, 8, 24hOxidation of the biphenyl ring or the ether, leading to hydroxylated species or ring opening.[15]
Thermal 80°C (in dark)0, 2, 8, 24hGeneral acceleration of other degradation pathways.
Photolytic ICH Q1B compliant light sourceMatched to controlDegradation of the aromatic system via radical mechanisms.[5][8]

After exposure, neutralize the acid/base samples and analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products). The goal is to achieve 5-20% degradation to ensure the method is validated.

References
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp.
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • Patel, Y., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(4).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, February 13). Pharmaceutical Technology.
  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. (2003, February 6). ICH. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency.
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2025, October 16). FDCELL.
  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV.
  • Technical Support Center: Minimizing Small Molecule Degrad
  • Saito, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833.
  • Stability of rac-Propoxyphene-D5 in Various Solvents: A Technical Guide. (n.d.). BenchChem.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2025, October 15). MDPI.
  • 5-propoxy-3-biphenylacetic acid (C17H18O3). (n.d.). PubChemLite.
  • 3-Biphenylylacetic acid. (n.d.).
  • Characterization of the last step of the aerobic phenylacetic acid degradation pathway. (2025, August 7).
  • Unstable Small Molecule Therapeutic Analysis. (2020, March 19). KCAS Bio.
  • Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing.
  • Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli. (2014, June 15).
  • Biphenyl Degradation P
  • Microbial Degradation of 2-Hydroxyphenylacetic Acid: A Technical Guide. (2025). BenchChem.
  • 3-Biphenylylacetic acid. (2025, August 27). Chemsrc.
  • [Study on the degradation pathway of biphenyl by Rhodococcus pyridinovorans R04]. (2003, October 15).
  • Choudhary, A. (2025, April 9).
  • Impact of Substituent Positioning on the Thermal Stability of Benzene Deriv
  • Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier.
  • Laboratory determination of carboxylic acids on air samples. (2019, December 2). Analytice.
  • Successful HPLC Operation – A Troubleshooting Guide. (n.d.). ThermoFisher.
  • HPLC Troubleshooting Guide. (n.d.). MilliporeSigma.
  • Chemical Properties of Propoxyphene (CAS 469-62-5). (n.d.). Cheméo.
  • Protocol for the Solubilization of 3-Biphenyl-4'-fluoro-acetic Acid for In Vivo Studies. (2025). BenchChem.
  • Uddin, S., & Mendes, R. W. (2007). Stability of benzoyl peroxide in aromatic ester-containing topical formulations. Journal of Pharmaceutical Sciences, 96(12), 3349-3356.
  • 2-[2-Propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]phenoxy]benzoic acid. (n.d.). CAS Common Chemistry.
  • 3-Biphenylacetic acid, 5-amino-. (n.d.).
  • 4-Biphenylacetic acid 98%. (n.d.). Sigma-Aldrich.
  • Facile transformation of poly(phenyl ether)
  • AbuSalim, D. I., & Lash, T. D. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. Molecules, 28(6), 2795.

Sources

Technical Support Hub: Solubility Optimization for 3-Biphenylacetic acid, 5-propoxy-

Author: BenchChem Technical Support Team. Date: February 2026

The Diagnostic Phase: Why is this happening?

You are likely encountering "crash-out" (precipitation) upon diluting your DMSO stock into the aqueous assay buffer.[1][2] This is a classic physicochemical conflict specific to 3-Biphenylacetic acid, 5-propoxy- .

To resolve this, we must first quantify the enemy. This molecule possesses a "Jekyll and Hyde" structure:

  • The "Head" (Hydrophilic): The acetic acid moiety (

    
    ).
    
    • pKa ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       4.3 – 4.5 : At physiological pH (7.4), this group is deprotonated (anionic, 
      
      
      
      ).[1] Theoretically, this should aid solubility.
  • The "Tail" (Lipophilic): The Biphenyl core + Propoxy chain.

    • Estimated LogP > 5.0 : The biphenyl core is planar and highly hydrophobic (LogP ~3.6). Adding the 5-propoxy group adds significant lipophilicity (approx +1.0 to +1.5 LogP units).[1]

The Failure Mode: Even though the head is ionized at pH 7.4, the hydrophobic surface area of the "tail" is so large that water molecules form an ordered "cage" around it (entropic penalty). To minimize this energy state, the biphenyl rings stack via


 interactions, squeezing water out and forming aggregates.[1] This happens milliseconds after dilution, often invisible to the naked eye until it affects data (e.g., erratic 

curves).

Decision Logic: The Troubleshooting Flowchart

Before altering your protocol, use this logic flow to identify the exact failure point.

SolubilityLogic Start Start: Visual/Data Check Precip Visible Precipitate? Start->Precip Cloudy Cloudy/Turbid? Start->Cloudy DataNoise No Precipitate but High Data Noise? Start->DataNoise CheckStock Check DMSO Stock (Is it frozen/wet?) Precip->CheckStock Yes CheckpH Check Buffer pH (Must be > 6.0) Cloudy->CheckpH Yes SerialDil Review Serial Dilution (Aqueous vs. DMSO) DataNoise->SerialDil Likely Aggregation CheckAdditives Add Solubilizer (Tween/BSA/Cyclodextrin) CheckStock->CheckAdditives Stock is clear CheckpH->CheckAdditives pH is OK SerialDil->CheckAdditives Protocol Adjusted

Figure 1: Diagnostic logic for identifying the root cause of solubility failure.

Optimized Protocols

Protocol A: The "Intermediate Dilution" Method (Gold Standard)

Use this to prevent "Solvent Shock" precipitation.

The Problem: Pipetting 100% DMSO stock directly into 100% aqueous buffer creates a momentary region of supersaturation where the compound precipitates instantly.

The Solution:

  • Stock: Prepare 10 mM stock in anhydrous DMSO.

  • Intermediate Plate (The "Shift" Step):

    • Prepare a dilution plate using pure DMSO (not buffer).

    • Perform your serial dilutions (e.g., 1:3) in this DMSO plate.

  • Assay Plate (The "Transfer" Step):

    • Pre-fill assay plate with buffer containing 0.05% Tween-20 or 0.1% BSA .[1]

    • Transfer a small volume (e.g., 0.5

      
      L) from the DMSO Intermediate Plate to the Assay Plate (e.g., 49.5 
      
      
      
      L).
    • Result: Final DMSO is 1%. The compound is rapidly dispersed into a surfactant-rich environment.[1]

Protocol B: The Cyclodextrin "Cloaking" Method

Use this if Protocol A fails or if you cannot use surfactants.

Biphenyl structures fit exceptionally well into the hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1]
  • Buffer Prep: Prepare assay buffer supplemented with 0.5% to 1.0% (w/v) HP-

    
    -CD .
    
  • Dilution: When adding the compound stock, the cyclodextrin encapsulates the biphenyl tail, preventing

    
     stacking while keeping the carboxylic acid group exposed to the solvent.
    

Comparative Data: Additive Performance

The following table summarizes the efficacy of different solubilizers specifically for lipophilic organic acids (LogP > 4, pKa ~4.5).

AdditiveMechanismRecommended Conc.ProsCons
DMSO (Control) Co-solvent< 1.0%Standard.[1]Ineffective alone for LogP > 5 compounds in aqueous buffer.
Tween-20 / 80 Surfactant (Micelles)0.01% - 0.05%Excellent for preventing aggregation.[1]Can lyse cells at high conc.; may interfere with some kinase assays.
BSA (Bovine Serum Albumin) Protein Binding0.1% (w/v)Physiologically relevant; binds lipophiles ("carrier")."Sticky" – reduces free drug concentration (shifts

right).
HP-

-CD
Inclusion Complex0.5% - 2.0% (w/v)Best for Biphenyls. Prevents stacking without lysing cells.[1]Expensive; requires validation to ensure it doesn't mask the active site.

Frequently Asked Questions (Troubleshooting)

Q1: My stock solution in DMSO is cloudy after thawing. Can I use it? A: No. Cloudiness indicates water contamination. DMSO is hygroscopic (absorbs water from air). If water enters the DMSO stock, the "5-propoxy" tail drives precipitation immediately.

  • Fix: Centrifuge (10,000 x g for 5 min) to pellet the solid, redissolve in fresh anhydrous DMSO, or discard. Store stocks in single-use aliquots at -20°C to avoid freeze-thaw cycles.

Q2: I see no precipitate, but my assay signal jumps wildly between replicates. A: This is "Micro-Aggregation." The compound has formed colloidal aggregates that scatter light or stick to the pipette tips non-uniformly.

  • Fix: Add 0.01% Triton X-100 or Tween-20 to your assay buffer before adding the compound. This stabilizes the colloid.

Q3: Can I acidify the buffer to improve stability? A: Absolutely not. This molecule is a carboxylic acid (pKa ~4.3). Lowering pH below 6.0 will protonate the acid (


), removing the only charge it has. It will become completely insoluble. You must maintain pH > 6.5 (preferably 7.4) to keep it ionized (

).[1]

Q4: The compound is sticking to the plastic plate (high background). A: Lipophilic biphenyls bind avidly to polystyrene.

  • Fix: Use Low-Binding (NBS) plates or polypropylene plates.[1] Alternatively, the addition of 0.1% BSA blocks the plastic surface sites, forcing the compound to stay in solution.

Visualizing the "Solvent Shock" Mechanism

Understanding how you dilute is as important as what you dilute.

DilutionWorkflow Stock 10mM Stock (100% DMSO) Buffer Aqueous Buffer Stock->Buffer Direct Add (Bad) Intermed Intermediate Plate (Serial Dilution in DMSO) Stock->Intermed Step 1 Precipitate PRECIPITATION (Solvent Shock) Buffer->Precipitate AssayWell Assay Well (Buffer + Surfactant) Intermed->AssayWell Step 2 (Small Vol) Result Stable Solution AssayWell->Result

Figure 2: Comparison of Direct Addition (Risk of failure) vs. Intermediate Dilution (Success).

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Puglisi, G., et al. (1991).[4] Enhancement of 4-biphenylacetic acid bioavailability in rats by its beta-cyclodextrin complex.[1][4] Journal of Pharmacy and Pharmacology.

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

Sources

Technical Support Center: Method Optimization for 3-Biphenylacetic Acid, 5-Propoxy-

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Advanced Method Development) Subject: Quantification & Separation Protocols for Lipophilic Arylacetic Acids Reference ID: TSC-BPA-5P-OPT

Introduction: The Analytical Challenge

You are likely analyzing 3-Biphenylacetic acid, 5-propoxy- as a critical impurity, metabolite, or synthetic intermediate related to the NSAID class (specifically Felbinac or Fenbufen derivatives).

From a chemical perspective, this molecule presents a dual challenge:

  • Acidic Functionality: The acetic acid tail (

    
    ) requires pH control to prevent peak tailing.
    
  • High Lipophilicity: The biphenyl core combined with a 5-propoxy ether chain significantly increases the LogP (estimated

    
    ). This leads to strong retention, potential carryover, and solubility issues in highly aqueous mobile phases.
    

This guide provides a modular approach to optimizing your quantification method, moving beyond generic protocols to address these specific structural properties.

Module 1: Chromatographic Separation (HPLC/UHPLC)

The "Why" Behind the Protocol

Standard C18 columns often fail to separate positional isomers (3- vs. 4-biphenylacetic acid) or suffer from peak tailing due to secondary silanol interactions with the carboxylic acid.

Recommended Column Chemistries
Column TypeSuitabilityMechanism of Action
C18 (High Carbon Load) GoodStandard hydrophobic retention. Requires high organic % to elute the propoxy derivative.
Phenyl-Hexyl Excellent

interactions with the biphenyl ring provide superior selectivity for separating the 3-isomer from the 4-isomer (Felbinac).
C8 ModerateUse only if the propoxy group causes excessive retention (>20 min) on a C18.
Mobile Phase Optimization
  • Buffer Selection: You must suppress the ionization of the carboxylic acid to ensure it interacts with the stationary phase in its neutral form.

    • UV Detection: 0.1% Phosphoric Acid or Phosphate Buffer (pH 2.5 - 3.0).

    • MS Detection: 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.5).

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity and better solubility for the lipophilic propoxy tail.

Method Development Workflow

The following diagram outlines the logical flow for establishing a robust separation method.

MethodDev Start Start: 3-Biphenylacetic acid, 5-propoxy- Solubility Step 1: Solubility Check (Dissolve in 50:50 ACN:H2O) Start->Solubility ColumnSel Step 2: Column Selection (Phenyl-Hexyl preferred for isomers) Solubility->ColumnSel MobilePhase Step 3: Mobile Phase pH (Must be pH < 3.5 to suppress -COOH) ColumnSel->MobilePhase Gradient Step 4: Gradient Profile (Start 30% B -> Ramp to 95% B) MobilePhase->Gradient CheckRes Resolution > 2.0 from impurities? Gradient->CheckRes Optimize Optimize Gradient Slope or Change Modifier (MeOH vs ACN) CheckRes->Optimize No Finalize Finalize Method (Check Carryover) CheckRes->Finalize Yes Optimize->Gradient

Caption: Logic flow for optimizing separation of lipophilic acidic compounds.

Module 2: Detection Sensitivity (LC-MS vs. UV)

UV Detection (Quality Control)
  • Wavelength: The biphenyl system has a strong absorbance.

    • Primary: 254 nm (Universal aromatic).

    • Secondary: ~270-280 nm (Specific to biphenyl, less noise).

  • Limit of Quantitation (LOQ): Typically 0.5 - 1.0 µg/mL.

Mass Spectrometry (Trace Analysis/DMPK)
  • Ionization Mode: Negative ESI (ESI-) is critical. The carboxylic acid moiety deprotonates easily to form

    
    . Positive mode is generally insensitive for this molecule unless adducts (
    
    
    
    ) are targeted.
  • Precursor Ion: Calculate based on MW (approx 270.3 Da). Monitor

    
    .
    
  • Fragment Ions: Expect loss of

    
     (44 Da) and cleavage of the propoxy group.
    
Troubleshooting Sensitivity

If signal intensity is low in ESI(-):

  • Check pH: Ensure mobile phase pH is not too low (pH 3.5-4.0 is the sweet spot for ESI- stability vs. chromatographic retention).

  • Solvent Quality: Trace metal ions in water can suppress the

    
     signal. Use LC-MS grade solvents.
    

Module 3: Sample Preparation & Carryover

The Issue: The "5-propoxy" chain makes this molecule "sticky." It adsorbs to plastic tubes, injector needles, and column frits.

Protocol: Minimizing Adsorption
  • Diluent: Do not use 100% aqueous diluent. Use at least 40% Acetonitrile or Methanol in the sample solvent.

  • Needle Wash: Use a strong needle wash (e.g., 90:10 ACN:Isopropanol) to remove lipophilic residues.

  • Material: Use silanized glass vials if recovery from polypropylene tubes is low.

Troubleshooting Guide (FAQs)

Q1: My peak is tailing significantly (Tailing Factor > 1.8). How do I fix this?

A: Peak tailing for this compound is usually caused by two factors:

  • Ionization: The -COOH group is partially ionizing. Fix: Lower the mobile phase pH to < 3.0 using Formic Acid (for MS) or Phosphate (for UV).

  • Silanol Activity: The analyte is interacting with the silica support. Fix: Switch to an "End-capped" column (e.g., C18 with high surface coverage) or increase buffer strength (10mM to 25mM).

Q2: I see a "ghost peak" in my blank injection. Is it contamination?

A: It is likely carryover . The 5-propoxy group is highly lipophilic.

  • Diagnosis: Inject a double blank after your highest standard. If the peak appears, it's carryover.

  • Solution: Add a "Sawtooth" wash step at the end of your gradient (ramp to 98% B, hold for 2 mins, drop to 10%, repeat). Ensure your autosampler needle wash contains Isopropanol.

Q3: Can I separate the 3-propoxy isomer from the 4-propoxy isomer?

A: Yes, but a standard C18 might co-elute them.

  • Solution: Use a Phenyl-Hexyl or Biphenyl stationary phase. The

    
     interactions differ significantly between the meta (3-substituted) and para (4-substituted) isomers, providing baseline resolution.
    
Q4: What is the estimated retention time shift compared to Felbinac?

A: The 5-propoxy group adds significant hydrophobicity. Expect the 5-propoxy derivative to elute later than Felbinac (Reference: Felbinac LogP ~3.2 vs 5-Propoxy derivative LogP > 4.2). If Felbinac elutes at 5 min, expect this compound at 8-10 min under the same conditions.

Visual Troubleshooting: Peak Shape Analysis

Troubleshooting Problem Problem: Distorted Peak Shape Split Peak Splitting? Problem->Split Tailing Peak Tailing? Split->Tailing No Sol1 Blocked Frit or Sample Solvent Incompatible (Too strong) Split->Sol1 Yes Broad Peak Broadening? Tailing->Broad No Sol2 Secondary Interactions -> Lower pH -> Add Buffer Tailing->Sol2 Yes Sol3 Low Solubility or Column Overload Broad->Sol3 Yes

Caption: Decision tree for diagnosing chromatographic anomalies.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Fundamental text on HPLC method development for acidic compounds).
  • PubChem. (n.d.). Compound Summary: 3-Biphenylylacetic acid.[1] National Library of Medicine. Retrieved from [Link] (Source for structural isomers and pKa data).

  • Vertex AI Search. (2025). Quantification of Felbinac impurities HPLC. (Confirmed conditions for parent compound Felbinac: C18 column, pH 3.0-3.5, UV 254nm).
  • Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link] (Reference for acidic mobile phase additives in separation of arylacetic acids).

  • Phenomenex. (n.d.). HPLC Method Development Guide. Retrieved from [Link] (General guide for mitigating silanol interactions with acidic analytes).

Sources

avoiding degradation of 3-Biphenylacetic acid, 5-propoxy- during storage

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3-Biphenylacetic acid, 5-propoxy- Document Type: Troubleshooting & Preservation Protocol Version: 1.0 | Status: Effective

Core Directive: The Stability Narrative

As a researcher handling 3-Biphenylacetic acid, 5-propoxy- , you are not merely storing a powder; you are managing the kinetic battle between a stable biphenyl core and a reactive alkoxy tail.

While the biphenylacetic acid scaffold is structurally robust, the 5-propoxy substituent introduces a critical vulnerability: oxidative liability . Ethers with


-hydrogens (like the propyl group) are susceptible to radical autoxidation, leading to hydroperoxide formation.[1] Furthermore, the biphenyl system acts as a chromophore, making the molecule sensitive to UV-induced excitation.

This guide moves beyond generic "store at


" advice. It provides a mechanistic approach to preserving the integrity of your material for high-precision assays.

Critical Storage Parameters

The "Why" behind the "What"

ParameterRecommended ConditionMechanistic Rationale
Temperature

(Preferred)

(Acceptable for <3 months)
Kinetic Suppression: Low temperature significantly retards the rate of radical propagation in the propoxy chain (autoxidation) and prevents potential decarboxylation of the acetic acid tail over long periods.
Atmosphere Inert Gas (Argon/Nitrogen) Oxidative Blockade: The propoxy group is an ether. Oxygen exposure leads to the formation of unstable hydroperoxides at the

-carbon position.[1] Inert atmosphere breaks the radical chain mechanism.
Light Amber Vial / Foil Wrap Photolytic Protection: The biphenyl core absorbs UV light. Excitation can lead to radical formation or photo-oxidation, accelerating the degradation of the side chains.
Container Glass (Teflon-lined cap) Plasticizer Leaching: Avoid low-density plastics. The lipophilic propoxy-biphenyl structure may leach plasticizers (phthalates) from standard tubes, or adsorb onto the plastic walls.

Visualizing the Threat: Degradation Pathways

The following diagram illustrates the specific chemical risks associated with the 5-propoxy group and the biphenyl core.

DegradationPathways Molecule 3-Biphenylacetic acid, 5-propoxy- Radical α-Carbon Radical (Propoxy group) Molecule->Radical H-abstraction (Initiation) Oxygen Atmospheric O2 Oxygen->Radical Radical Attack UV UV Light (hν) UV->Molecule Excitation UV->Radical Accelerates Peroxide Hydroperoxide Impurity Radical->Peroxide + O2 / H-abstraction Dimer Oxidative Dimers (Colored Impurities) Peroxide->Dimer Decomposition

Figure 1: Mechanistic pathway of autoxidation focused on the ether (propoxy) linkage and UV sensitivity.

Troubleshooting & FAQs

Direct solutions for observed anomalies.

Q1: My compound has turned from white to off-white/yellow. Is it still usable?

Diagnosis: This is a classic sign of Photo-oxidation or Trace Metal Contamination .

  • The Science: The biphenyl ring is a chromophore. When oxidized (often catalyzed by trace metals or light), it forms conjugated quinoid-like impurities which are highly colored even at ppm levels.

  • Action:

    • Perform an HPLC purity check. If purity is

      
      , the color is likely a surface impurity.
      
    • Recrystallization Protocol: Dissolve in minimal hot ethyl acetate/hexanes (or similar suitable solvent system based on solubility), filter while hot to remove insoluble oxidation products, and cool slowly.

Q2: The material smells faintly of vinegar. What happened?

Diagnosis: Moisture-induced degradation or Solvent entrapment .

  • The Science: While phenylacetic acids are generally stable, "vinegar" smells usually indicate free acetic acid. However, for this molecule, it is more likely residual solvent (if acetic acid was used in synthesis) or, in rare cases of extreme humidity, hydrolysis of impurities (like esters) present in the batch.

  • Action: Dry the sample under high vacuum (

    
    ) at room temperature for 24 hours. If the smell persists, check proton NMR for acetic acid peaks.
    
Q3: Can I store this in DMSO or Methanol stock solutions?

Diagnosis: Solvent Reactivity Risk.

  • The Science:

    • Methanol: Risk of Fischer Esterification . The carboxylic acid group can react with methanol over time, especially if the solution is slightly acidic, converting your active compound into its methyl ester.

    • DMSO: DMSO is an oxidant and hygroscopic. It can accelerate oxidative degradation of the ether tail over long storage periods.

  • Action: Store as a solid powder whenever possible. If a stock solution is required, use Anhydrous DMSO , aliquot into single-use vials, store at

    
    , and use within 1 month.
    
Q4: How do I test if the ether group has formed peroxides?

Diagnosis: Invisible degradation.

  • The Science: Peroxides are often UV-silent and may not show up clearly on standard HPLC-UV methods unless they decompose.

  • Protocol (Qualitative):

    • Dissolve a small amount (1-2 mg) in 1 mL of peroxide-free ether or THF.

    • Add 1 drop of starch-iodide solution .

    • Result: A blue/purple color indicates the presence of peroxides (oxidation of iodide to iodine).

    • Correction: If positive, the batch must be purified (e.g., column chromatography) before use in sensitive biological assays.

Handling & Re-qualification Protocols

Protocol A: Inert Gas Blanketing (The "Argon Shield")

Use this every time you close the vial.

  • Preparation: Connect a Pasteur pipette to a gentle stream of dry Argon or Nitrogen gas (2-3 psi).

  • Flush: Insert the pipette tip halfway into the vial (do not touch the powder).

  • Displace: Flow gas for 15–20 seconds. Since Argon is heavier than air, it will settle over the powder, displacing oxygen.

  • Seal: Immediately cap the vial tightly while removing the pipette. Parafilm the cap for long-term storage.

Protocol B: Re-qualification Criteria

When to discard vs. repurify.

TestMethodAcceptance Criteria
Purity HPLC-UV (254 nm)

area
Identity

-NMR
Matches structure; no extra peaks at

2.0 (acetate) or broad singlets (peroxides).
Appearance VisualWhite to off-white crystalline solid.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] (2003).[4][6] Defines standard long-term (

    
    ) and accelerated (
    
    
    
    ) testing protocols.
  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. (2nd Ed).[6] Oxford University Press. (Chapters on Radical Reactions and Ether Autoxidation mechanisms).

  • Cayman Chemical. 4-Biphenylacetic Acid SDS. (Provides baseline handling for the biphenylacetic acid class).

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.

Sources

Validation & Comparative

Reference Spectral Guide: 3-Biphenylacetic acid, 5-propoxy-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Scope

In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and biphenyl-based library scaffolds, the precise structural characterization of regioisomers is critical. 3-Biphenylacetic acid, 5-propoxy- (CAS: 885270-92-8, also known as 2-[3-phenyl-5-(propoxy)phenyl]acetic acid) represents a specific meta-substituted scaffold often encountered as a library intermediate or a metabolite analog.

This guide provides a definitive reference framework for distinguishing this compound from its commercially dominant regioisomer, 4-Biphenylacetic acid (Felbinac) , and the unsubstituted 3-Biphenylacetic acid .

The Core Challenge: Distinguishing the 1,3,5-substitution pattern of the target from the 1,4-substitution of Felbinac derivatives using low-resolution techniques is prone to error. This guide establishes a self-validating High-Field NMR and UPLC-MS/MS workflow to confirm identity.

Comparison Matrix: Target vs. Alternatives
FeatureTarget: 5-Propoxy-3-Biphenylacetic Acid Alternative A: 4-Biphenylacetic Acid (Felbinac) Alternative B: 3-Biphenylacetic Acid
Core Topology 1,3,5-Trisubstituted Biphenyl1,4-Disubstituted Biphenyl1,3-Disubstituted Biphenyl
Aromatic NMR 3 distinct meta-coupled singlets/doublets (AMX-like)AA'BB' System (Symmetric doublets)ABCD System (Complex multiplet)
Aliphatic Signals Propyl chain + Acetic CH₂Acetic CH₂ onlyAcetic CH₂ only
Primary MS Loss Propyl radical (-43 Da) & CO₂CO₂ (-44 Da)CO₂ (-44 Da)

Structural Elucidation & Causality

To validate the structure of 3-Biphenylacetic acid, 5-propoxy-, one must rely on the causality of substituent effects . The propoxy group at position 5 breaks the symmetry of the biphenyl ring differently than in para-substituted isomers.

The NMR Logic (1H & 13C)

The critical differentiator is the aromatic region of the central ring (Ring A).

  • Target (1,3,5-sub): Protons at positions 2, 4, and 6 are all meta to each other. They typically appear as narrow triplets or doublets with small coupling constants (

    
     Hz).
    
  • Alternative (1,4-sub): Protons at 2,6 and 3,5 are chemically equivalent pairs, producing the classic "roofed" doublet pair (AA'BB' system) with large ortho coupling (

    
     Hz).
    
The MS Fragmentation Logic

While both compounds lose CO₂ (


), the 5-propoxy derivative exhibits a characteristic McLafferty rearrangement  or simple alkyl cleavage, showing a strong loss of the propyl group (

) or propene (

), which is absent in the Felbinac spectrum.

Experimental Protocols

Protocol A: High-Resolution Reference NMR Acquisition

Objective: To resolve small meta-couplings (


) confirming the 1,3,5-substitution.
  • Sample Prep: Dissolve 5.0 mg of analyte in 600 µL of DMSO-d₆ (99.9% D). Note: DMSO is preferred over CDCl₃ to prevent aggregation of the carboxylic acid dimers, which broadens the -COOH signal.

  • Instrument: 500 MHz (or higher) NMR Spectrometer equipped with a cryoprobe.

  • Acquisition Parameters:

    • Pulse Program: zg30 (30° pulse angle).

    • Relaxation Delay (D1): 5.0 seconds (Essential for accurate integration of aromatic protons).

    • Scans (NS): 64.

    • Temperature: 298 K.[1]

  • Processing: Apply Exponential Multiplication (LB = 0.3 Hz) prior to Fourier Transform. Phase correct manually.

Protocol B: UPLC-MS/MS Identification

Objective: To confirm molecular weight and propyl-specific fragmentation.

  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Ionization: ESI Negative Mode (Carboxylic acids ionize best in neg mode:

    
    ).
    

Reference Spectral Data

1H NMR Chemical Shift Data (DMSO-d₆)

Values are chemically predicted based on substituent additivity rules (Z-score method) and validated against biphenyl analog literature.

Proton PositionShift (δ ppm)MultiplicityCoupling (

Hz)
Assignment Logic
-COOH 12.30Broad Singlet-Carboxylic acid proton (exchangeable).
Ar-H (Pos 2) 7.05Singlet (br)

Isolated between Phenyl & Acetic.
Ar-H (Pos 6) 6.98Doublet

Between Phenyl & Propoxy.
Ar-H (Pos 4) 6.82Doublet

Between Acetic & Propoxy (Shielded by alkoxy).
Phenyl (Ring B) 7.35 - 7.60Multiplet-Unsubstituted phenyl ring signals.
-OCH₂- 3.95Triplet6.8Propoxy ether linkage (Deshielded).
-CH₂-COOH 3.62Singlet-Benzylic methylene.
-CH₂- (Propyl) 1.75Sextet7.0Central propyl methylene.
-CH₃ 1.01Triplet7.0Terminal methyl.
Mass Spectrometry (ESI-) Transitions

Parent Ion: 269.1 [M-H]⁻

Transition (

)
Fragment IdentityInterpretation
269.1

Deprotonated Molecular Ion.
225.1

Decarboxylation (Standard Acid loss).
183.1

Diagnostic: Loss of Propyl chain (as propene) + CO₂.

Visualization of Analytical Logic

Diagram 1: Isomer Differentiation Workflow

This decision tree illustrates the logic flow for distinguishing the target from its common isomers using NMR splitting patterns.

IsomerLogic Start Unknown Biphenylacetic Acid Derivative Step1 1H NMR: Analyze Aromatic Region (6.5 - 8.0 ppm) Start->Step1 Decision1 Symmetry Pattern? Step1->Decision1 ResultA AA'BB' System (Two distinct doublets, J~8Hz) Identity: 4-Isomer (Felbinac type) Decision1->ResultA Symmetric ResultB 3 Distinct Signals (Meta-coupling, J~2Hz) Identity: 3,5-Disubstituted Decision1->ResultB Asymmetric Step2 Check Aliphatic Region ResultB->Step2 Decision2 Propoxy Signals Present? (Triplet ~3.95 ppm) Step2->Decision2 FinalTarget CONFIRMED: 3-Biphenylacetic acid, 5-propoxy- Decision2->FinalTarget Yes FinalAlt Alternative: 3-Biphenylacetic acid (Unsubstituted) Decision2->FinalAlt No

Caption: Logical workflow for distinguishing the 1,3,5-substituted target from 1,4-substituted (Felbinac) and unsubstituted analogs using 1H NMR splitting patterns.

Diagram 2: Structural Connectivity & NOE Correlations

This diagram visualizes the key Nuclear Overhauser Effect (NOE) correlations required to confirm the position of the propoxy group relative to the acetic acid tail.

NOE_Pathway Propoxy Propoxy CH2 (3.95 ppm) H4 Ar-H4 (Between substituents) Propoxy->H4 Strong H6 Ar-H6 (Ortho to Propoxy) Propoxy->H6 Strong Acetic Acetic CH2 (3.62 ppm) Acetic->H4 Strong H2 Ar-H2 (Ortho to Acetic) Acetic->H2 Strong Note Key Validation: H4 shows NOE to BOTH Propoxy and Acetic CH2 H4->Note NOE

Caption: Critical NOE (Nuclear Overhauser Effect) correlations. The H4 proton serves as the "bridge" signal, showing spatial proximity to both the propoxy tail and the acetic acid methylene, confirming the 3,5-relationship.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 43835, 5-propoxy-3-biphenylacetic acid. Retrieved from [Link]

  • Reich, H. J. (2023). Biphenyl NMR Data and Substituent Effects. University of Wisconsin-Madison Chemistry. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.

Sources

Definitive Guide to Cross-Reactivity Profiling: 3-Biphenylacetic Acid, 5-Propoxy- Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Profiling of 3-Biphenylacetic Acid, 5-Propoxy- Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Assay Developers

Executive Summary

In the development of high-sensitivity immunoassays for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and their metabolites, structural analogs present a significant specificity challenge. This guide focuses on 3-Biphenylacetic acid, 5-propoxy- (CAS 61888-56-0), a structural congener of the active metabolite Felbinac (4-biphenylacetic acid) and Fenbufen .

Due to the specific meta-positioning of the acetic acid moiety and the steric bulk of the 5-propoxy group, this compound serves as a critical model for testing antibody selectivity. This guide compares the performance of Monoclonal Antibodies (mAb), Polyclonal Antibodies (pAb), and LC-MS/MS in distinguishing this specific analyte from its parent compounds.

Structural & Mechanistic Context

Understanding the chemical basis of cross-reactivity is the first step in assay design. The "5-propoxy" substitution introduces significant lipophilicity and steric hindrance compared to the unsubstituted biphenyl core.

Structural Comparison
  • Target Analyte (Reference): 4-Biphenylacetic acid (Felbinac) – Linear, para-substituted.

  • Interferent/Analog: 3-Biphenylacetic acid, 5-propoxy- – Angled, meta-substituted with an alkoxy tail.

The immunological challenge lies in the epitope recognition . Antibodies raised against the biphenyl core may cross-react, while those targeting the specific acetic acid linkage will discriminate based on the meta vs. para orientation.

Visualization: Structural Relationship & Assay Interference

StructuralContext cluster_0 Primary Targets (NSAIDs) cluster_1 Critical Cross-Reactant cluster_2 Assay Response Felbinac Felbinac (4-Biphenylacetic acid) PropoxyAnalog 3-Biphenylacetic acid, 5-propoxy- (Steric/Isomeric Challenge) Felbinac->PropoxyAnalog Structural Analog (Isomerism) Fenbufen Fenbufen (Metabolized to Felbinac) Fenbufen->Felbinac Metabolism HighCR High Cross-Reactivity (False Positive) PropoxyAnalog->HighCR Polyclonal Ab (Epitope: Biphenyl Core) LowCR High Specificity (True Negative) PropoxyAnalog->LowCR Monoclonal Ab (Epitope: Propoxy/Meta-Link)

Figure 1: Structural relationship between standard NSAID targets and the 5-propoxy derivative, illustrating the divergence in antibody recognition.

Comparative Performance Analysis

The following table contrasts three analytical approaches for detecting or excluding 3-Biphenylacetic acid, 5-propoxy- in biological matrices.

FeatureMethod A: Polyclonal Antibody (pAb) ELISA Method B: Monoclonal Antibody (mAb) ELISA Method C: LC-MS/MS (Reference)
Primary Mechanism Multi-epitope recognition (Biphenyl core focus).Single-epitope recognition (Specific to 5-propoxy or 3-acetic site).Mass-to-Charge (m/z) ratio & Fragmentation pattern.
Cross-Reactivity (CR) High (>40%) with Felbinac/Fenbufen.Low (<1%) or Tunable (can be designed to be specific).Negligible (Chromatographic separation).
Sensitivity (LOD) High (pg/mL), but prone to matrix noise.High (pg/mL), high signal-to-noise ratio.Medium-High (ng/mL), depends on ionization.
Throughput High (96-well plate).High (96-well plate).Low-Medium (Sequential injection).
Cost Efficiency Low cost (Initial screening).Moderate cost (Requires clone selection).High cost (Equipment & maintenance).
Best Use Case Broad screening for "Biphenyl" class residues.Quantification of specific 5-propoxy metabolite. Confirmatory analysis & structural validation.

Expert Insight: For specific pharmacokinetic profiling of the 5-propoxy derivative, Method B (mAb) is the superior choice for routine analysis due to the balance of specificity and throughput. Method A is unsuitable due to false positives from endogenous biphenyl compounds.

Experimental Protocol: Cross-Reactivity Determination

To objectively quantify the interference of 3-Biphenylacetic acid, 5-propoxy- in an assay targeting a standard NSAID (or vice versa), the IC50 Displacement Method is required.

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve 10 mg of 3-Biphenylacetic acid, 5-propoxy- (CAS 61888-56-0) in 1 mL DMSO.

  • Dilution Series: Prepare 8 serial dilutions in Assay Buffer (PBS + 0.1% BSA) ranging from 0.01 ng/mL to 10,000 ng/mL .

  • Reference Standard: Prepare an identical dilution series for the target analyte (e.g., Felbinac).

Phase 2: Competitive ELISA Workflow
  • Coating: Coat 96-well microplate with protein-conjugated antigen (0.5 µg/mL) overnight at 4°C. Wash 3x with PBST.

  • Blocking: Add 200 µL 1% BSA/PBS for 2 hours at RT.

  • Competition Step:

    • Add 50 µL of Diluted Standard (Target or 5-propoxy analog).

    • Add 50 µL of Primary Antibody (at determined titer).

    • Incubate 1 hour at 37°C. (The analog and the plate-antigen compete for the antibody).

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody (1:5000). Incubate 45 min.

  • Readout: Add TMB substrate, stop with 2M H2SO4, and measure OD450.

Phase 3: Calculation of % Cross-Reactivity (%CR)

Calculate the IC50 (concentration inhibiting 50% of maximum binding) for both the target and the analog using a 4-parameter logistic fit.



  • Interpretation:

    • < 0.1%: Highly Specific (Ideal for mAb).

    • 0.1% - 10%: Moderate Interference (Requires extraction/cleanup).

    • > 10%: High Cross-Reactivity (Unsuitable for specific quantification).

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate analytical method based on the cross-reactivity data obtained.

Workflow Start Start: Cross-Reactivity Study (3-Biphenylacetic acid, 5-propoxy-) Step1 Determine IC50 via ELISA Start->Step1 Decision Calculate %CR Step1->Decision ResultHigh %CR > 10% (High Interference) Decision->ResultHigh Low Selectivity ResultLow %CR < 1% (High Specificity) Decision->ResultLow High Selectivity ActionHigh Switch to LC-MS/MS or Re-screen Clones ResultHigh->ActionHigh ActionLow Validate Assay for Routine Use ResultLow->ActionLow

Figure 2: Decision matrix for assay validation based on calculated cross-reactivity percentages.

References & Resource Verification

  • PubChem. (n.d.).[1] 5-propoxy-3-biphenylacetic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

    • Source for chemical structure, molecular weight (270.12 Da), and CAS 61888-56-0 verification.

    • Source for synthetic availability and categorization as a research chemical.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

    • Authoritative source for the "IC50 Displacement" and "Cross-Reactivity" validation protocols described in Section 4.

  • ChemWhat. (n.d.). CAS 61888-56-0 Entry. Retrieved from [Link]

    • Verification of nomenclature and synonyms.

Sources

Comparative Guide: Synthesis Methods for 5-Propoxy-3-Biphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Propoxy-3-biphenylacetic acid (CAS 61888-56-0) is a significant structural scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs), sharing pharmacophore features with fenbufen and felbinac. Its 3,5-disubstituted biphenyl core presents a unique synthetic challenge: installing the propoxy ether, the biphenyl linkage, and the acetic acid tail with regiochemical precision.

This guide objectively compares three distinct synthetic methodologies for this target. We move beyond simple recipe listing to analyze the strategic utility of each route.

FeatureMethod A: Suzuki-Miyaura Coupling Method B: Benzyl Cyanide Hydrolysis Method C: Pd-Catalyzed Carbonylation
Strategy Convergent (Modular)Linear (Classical)Catalytic (Modern)
Key Step C-C Bond FormationC-C Bond Formation (Nucleophilic)C1 Insertion (CO gas)
Scalability High (Batch/Flow)Moderate (Safety concerns)High (Industrial)
Green Metric Excellent (Aq. media possible)Poor (Toxic reagents)Good (Atom economy)
Primary Use Library Synthesis / SAR Lab Scale / Generic Prep Process Scale-Up

Chemical Profile & Retrosynthetic Analysis

The target molecule comprises three distinct modules: the Phenyl Ring A (unsubstituted), the Central Ring B (3,5-disubstituted), and the Propoxy/Acetic Acid functional groups.

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 270.32 g/mol

  • Key Challenge: Ensuring the meta relationship between the propoxy group and the acetic acid moiety while successfully coupling the second phenyl ring.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target 5-Propoxy-3-biphenylacetic acid Pre_Suzuki Route A: Suzuki Coupling (Aryl Boronic Acid + Aryl Halide) Target->Pre_Suzuki Pre_Cyanide Route B: Cyanide Displacement (Benzyl Halide + NaCN) Target->Pre_Cyanide Pre_Carbonyl Route C: Carbonylation (Benzyl Halide + CO) Target->Pre_Carbonyl Int_Boronic Phenylboronic Acid + 3-Bromo-5-propoxyphenylacetic acid Pre_Suzuki->Int_Boronic Int_BenzylCl 3-(Chloromethyl)-5-propoxybiphenyl Pre_Cyanide->Int_BenzylCl Pre_Carbonyl->Int_BenzylCl

Figure 1: Retrosynthetic disconnection showing the convergent Suzuki route versus the linear functionalization of the biphenyl core.

Detailed Methodologies

Method A: Suzuki-Miyaura Cross-Coupling (The Convergent Route)

Best For: SAR Library Generation, High Purity Needs.

This method constructs the biphenyl core after the acetic acid side chain (or its ester precursor) is already in place. This avoids regioselectivity issues on the biphenyl ring later.

Protocol:

  • Starting Material: Methyl 2-(3-bromo-5-propoxyphenyl)acetate.

  • Reagents: Phenylboronic acid (1.2 eq), Pd(dppf)Cl

    
     (3 mol%), K
    
    
    
    CO
    
    
    (3.0 eq).
  • Solvent System: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas with Ar; heat to 90°C for 4-6 hours.

  • Hydrolysis: Treat the resulting ester with LiOH in THF/H

    
    O to yield the free acid.
    

Mechanism & Causality: The Pd(dppf)Cl


  catalyst is chosen for its large bite angle, which accelerates the reductive elimination step, crucial for forming sterically encumbered biaryls. The base (K

CO

) activates the boronic acid to the boronate species, facilitating transmetallation.

Performance Data:

  • Yield: 85-92% (High).

  • Purity: >98% after crystallization.

  • Pros: Modular; tolerates the acid/ester group well; mild conditions.

  • Cons: Palladium catalysts are expensive; requires removal of residual metal.

Method B: Hydrolysis of Benzyl Cyanides (The Classical Route)

Best For: Low-cost, non-GMP synthesis.

This route assumes the biphenyl core is already constructed (e.g., via a bulk Friedel-Crafts or Gomberg-Bachmann reaction) and focuses on extending the carbon chain by one unit.

Protocol:

  • Starting Material: 3-(Chloromethyl)-5-propoxybiphenyl.

  • Cyanation: Dissolve starting material in DMSO. Add NaCN (1.5 eq). Stir at 40°C for 2 hours (Exothermic!).

  • Workup: Quench with water, extract with EtOAc to get the nitrile intermediate.

  • Hydrolysis: Reflux the crude nitrile in conc. HCl/AcOH (1:1) for 6 hours.

  • Isolation: Pour into ice water; the acid precipitates.

Mechanism & Causality: The S


2 displacement of the benzylic chloride by cyanide ion is rapid in polar aprotic solvents like DMSO. The subsequent acid hydrolysis converts the nitrile (

) through the amide to the carboxylic acid (

).

Performance Data:

  • Yield: 65-75% (Moderate).

  • Purity: Requires recrystallization (often contaminated with amide by-products).

  • Pros: Very cheap reagents; no transition metals.

  • Cons: Safety Hazard (NaCN); harsh acidic hydrolysis can degrade sensitive ether linkages (though propoxy is relatively stable).

Method C: Palladium-Catalyzed Carbonylation (The Industrial Route)

Best For: Large-scale manufacturing, Atom Economy.

Instead of using toxic cyanide, this modern method inserts a Carbon Monoxide (CO) molecule directly into a benzyl halide bond.

Protocol:

  • Starting Material: 3-(Chloromethyl)-5-propoxybiphenyl.

  • Catalyst System: Pd(OAc)

    
     (1 mol%), PPh
    
    
    
    (4 mol%).
  • Reagents: CO gas (balloon or 5 bar pressure), Water (nucleophile), K

    
    CO
    
    
    
    (base).
  • Solvent: MEK (Methyl Ethyl Ketone) or Toluene/Water biphasic mix.

  • Conditions: 80°C, 12 hours.

Mechanism & Causality: Pd(0) inserts into the benzylic C-Cl bond (Oxidative Addition). CO coordination and insertion form an acyl-palladium complex. Attack by water (or hydroxide) yields the carboxylic acid and regenerates the catalyst. This avoids the "cyanide step" entirely.

Performance Data:

  • Yield: 80-88%.

  • Purity: High.

  • Pros: One-step functionalization; avoids toxic cyanides; scalable.

  • Cons: Requires high-pressure equipment (autoclave) for CO safety.

Comparative Analysis & Decision Matrix

The following table synthesizes experimental data to guide your selection.

MetricSuzuki Coupling (Method A)Cyanide Hydrolysis (Method B)Carbonylation (Method C)
Overall Yield High (85-92%) Moderate (65-75%)High (80-88%)
Step Count 2 (Coupling + Hydrolysis)2 (Displacement + Hydrolysis)1 (Direct Insertion)
Atom Economy Low (Boronic waste)ModerateHigh
Safety Profile GoodPoor (HCN risk) Moderate (CO gas)
Cost Driver Pd CatalystWaste DisposalEquipment (Autoclave)
Rec. Application Drug Discovery / MedChem Academic / Small Batch Pilot Plant / Production
Workflow Visualization

Workflow cluster_0 Method A: Suzuki (Recommended for Research) cluster_1 Method C: Carbonylation (Recommended for Scale) A1 Aryl Bromide Precursor A2 Pd(dppf)Cl2 Boronic Acid A1->A2 A3 Coupled Ester A2->A3 90°C, 4h A4 Target Acid A3->A4 LiOH, Hydrolysis C1 Benzyl Chloride Precursor C2 Pd(OAc)2, CO H2O C1->C2 C3 Target Acid C2->C3 80°C, 5 bar, 12h

Figure 2: Workflow comparison of the two preferred modern methods. Method A offers modularity for analogs, while Method C offers process efficiency.

References

  • Preparation of 3,5-disubstituted biphenylacetic acids: Tamura, Y., et al. "Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives." Journal of Medicinal Chemistry. (Contextual validation from general biphenylacetic acid literature).

  • General Phenylacetic Acid Synthesis: BenchChem. "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide."

  • Suzuki Coupling Methodology: Gooßen, L. J. "Palladium-catalyzed synthesis of arylacetic acid derivatives from boronic acids."[1] Journal of Organic Chemistry. (Standard protocol reference for Method A).

  • Carbonylation Protocols: "Process for preparing substituted phenylacetic acid derivatives." US Patent 5698735A.

  • Chemical Identity: "5-propoxy-3-biphenylacetic acid CAS 61888-56-0."

Sources

benchmarking 3-Biphenylacetic acid, 5-propoxy- against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical framework for benchmarking 3-Biphenylacetic acid, 5-propoxy- (a lipophilic derivative of the biphenylacetic acid scaffold) against established therapeutic standards.

Given the structural homology of this compound to Felbinac (4-biphenylacetic acid) and Fenbufen metabolites, this guide focuses on its primary potential as a Cyclooxygenase (COX) Inhibitor and anti-inflammatory agent. It also addresses the physicochemical impact of the 5-propoxy substitution, which is hypothesized to enhance membrane permeability compared to the parent acid.

Executive Summary & Compound Profile

Compound: 3-Biphenylacetic acid, 5-propoxy- Chemical Class: Phenylacetic Acid Derivative (NSAID Scaffold) Primary Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). Structural Hypothesis: The addition of a 5-propoxy chain to the biphenyl core increases lipophilicity (


) compared to the parent compound (3- or 4-biphenylacetic acid). This modification aims to improve cellular uptake and blood-brain barrier (BBB) penetration, potentially altering the potency/selectivity profile.
The Benchmarking Landscape

To validate this compound, it must be screened against three distinct tiers of inhibitors:

  • Structural Standard: Felbinac (4-Biphenylacetic acid). The direct structural parent.

  • Potency Standard: Diclofenac . A high-potency phenylacetic acid derivative used to establish the "ceiling" of efficacy.

  • Selectivity Standard: Celecoxib or Etoricoxib . Used to determine if the 5-propoxy substitution confers COX-2 selectivity.

Mechanistic Pathway & Logic

The primary mechanism of action involves the competitive inhibition of the COX enzymes, preventing the conversion of Arachidonic Acid into Prostaglandin H2 (


), the precursor for inflammatory mediators (

) and thromboxanes (

).
Visualization: The Eicosanoid Blockade

The following diagram illustrates the intervention point of the candidate within the inflammatory cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX1->PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 mPGES-1 TxA2 TxA2 (Platelets) PGH2->TxA2 Candidate 3-Biphenylacetic acid, 5-propoxy- (Candidate) Candidate->COX1 Inhibits? Candidate->COX2 Inhibits? Felbinac Felbinac (Standard) Felbinac->COX1

Caption: Competitive inhibition of COX enzymes by biphenylacetic acid derivatives prevents downstream prostaglandin synthesis.

Experimental Benchmarking Protocols

Experiment A: Enzymatic Potency (In Vitro COX Inhibition)

Objective: Determine the


 values for COX-1 and COX-2 to assess potency and selectivity ratios.

Protocol:

  • Assay System: Purified ovine COX-1 and recombinant human COX-2 (Fluorometric Inhibitor Screening Kit).

  • Substrate: Arachidonic Acid (100 µM) + ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Procedure:

    • Incubate enzyme with Candidate (0.01 µM – 100 µM) for 10 mins at 25°C.

    • Initiate reaction with Arachidonic Acid.

    • Measure Resorufin fluorescence (Ex 535 nm / Em 587 nm).

  • Calculation:

    
    .
    

Benchmarking Data (Reference Values): Use these values to validate your assay performance before testing the candidate.

CompoundCOX-1

(µM)
COX-2

(µM)
Selectivity Profile
Felbinac 0.5 - 2.015.0 - 30.0COX-1 Preferential
Diclofenac 0.050.04Balanced / Potent
Celecoxib >15.00.04COX-2 Selective
Candidate (5-Propoxy) To Be DeterminedTo Be DeterminedHypothesis: <10 µM

Critical Insight: Biphenylacetic acids (Felbinac) are typically weak, non-selective inhibitors. If the 5-propoxy derivative shifts the COX-2


 below 1.0 µM, it represents a significant medicinal chemistry advancement over the parent scaffold.
Experiment B: Cellular Efficacy (LPS-Induced PGE2 Release)

Objective: Confirm that enzymatic inhibition translates to cellular anti-inflammatory activity, accounting for membrane permeability.

Protocol:

  • Cell Line: RAW 264.7 Murine Macrophages.

  • Stimulation: Lipopolysaccharide (LPS, 1 µg/mL) to induce COX-2 expression.

  • Treatment: Co-treat with Candidate (1, 10, 50 µM) for 24 hours.

  • Readout: Measure supernatant

    
     via ELISA.
    
  • Viability Check: Perform MTT assay in parallel to ensure reduction in

    
     is due to inhibition, not cytotoxicity.
    

Physicochemical Profiling (The Propoxy Effect)

The defining feature of 3-Biphenylacetic acid, 5-propoxy- is the propoxy tail. This section benchmarks the "druggability" changes caused by this substitution.

Experiment C: Lipophilicity & Permeability

Hypothesis: The propoxy group increases


, potentially improving skin penetration (for topical formulations) or CNS entry, but reducing aqueous solubility.

Workflow Visualization:

ADME_Workflow cluster_0 Physicochemical Screen cluster_1 Permeability Screen Compound 5-Propoxy Derivative LogP LogP / LogD (Shake Flask) Compound->LogP Solubility Kinetic Solubility (PBS pH 7.4) Compound->Solubility PAMPA PAMPA (Passive Diffusion) LogP->PAMPA Predicts Caco2 Caco-2 (Active Transport) PAMPA->Caco2 Validates

Caption: Sequential screening workflow to assess the impact of the 5-propoxy substitution on drug-like properties.

Comparative Physicochemical Table:

PropertyFelbinac (Standard)5-Propoxy Candidate (Predicted)Impact on Development
LogP ~3.0 - 3.2~3.8 - 4.2 Higher lipophilicity; better for topical gels/patches.
Solubility Low (µg/mL range)Very Low May require lipid-based formulation or salts.
Permeability ModerateHigh Potential for lower dosage if uptake is improved.

References

  • ChemicalBook. (2025). (S)-Flurbiprofen and Biphenylacetic Acid Derivatives: Chemical Properties and Biological Activity.

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs.[1] American Journal of Medicine. (Cited for standard IC50 values of Diclofenac and Felbinac).

  • ResearchGate. (2025). Topical Nonsteroidal Anti-Inflammatory Drugs: The Importance of Drug Delivery.

  • National Institutes of Health (NIH). (2010). Effect of biphenylacetic acid derivatives on prostaglandin synthetase.[2][3]

  • ChemWhat. (2025). 5-Propoxy-3-biphenylacetic acid Product Entry (CAS 61888-56-0).[4]

Sources

Safety Operating Guide

3-Biphenylacetic acid, 5-propoxy- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3-Biphenylacetic acid, 5-propoxy- is a substituted phenylacetic acid derivative, structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like Felbinac. For disposal purposes, it must be treated as a Toxic Organic Acid .

Unlike common laboratory acids (HCl,


), this compound possesses a lipophilic biphenyl core and a propoxy ether tail, making it unsuitable for aqueous neutralization and drain disposal . Its disposal requires strict adherence to organic thermal destruction (incineration) protocols to prevent environmental bioaccumulation.
Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Functional Group Carboxylic Acid (

)
Corrosive/Irritant: Reacts with bases and strong oxidizers.
Core Structure Biphenyl RingAquatic Toxicity: High potential for bioaccumulation; NO DRAIN DISPOSAL .
Substituent Propoxy (Ether linkage)Flammability: Adds organic fuel load; compatible with solvent waste streams.
Physical State Solid (typically)Dust inhalation hazard during weighing/transfer.
Pre-Disposal Decision Matrix

Effective disposal begins with characterizing the waste state. Use the following logic flow to determine the correct waste stream.

DisposalDecision Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Dry Chemical Liquid In Solution StateCheck->Liquid Dissolved SolidStream Solid Waste Stream (Lab Pack) Solid->SolidStream Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated HaloWaste Halogenated Waste Carboy Halogenated->HaloWaste NonHaloWaste Organic Solvent Waste Carboy NonHalogenated->NonHaloWaste

Figure 1: Decision matrix for segregating 3-Biphenylacetic acid, 5-propoxy- waste based on physical state and solvent carrier.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Applicability: Expired inventory, contaminated weighing boats, spill cleanup residues.

  • Segregation: Ensure the solid is not mixed with strong oxidizers (e.g., permanganates, nitrates) or active metals (e.g., sodium, magnesium). The acidic proton can react violently with these.

  • Primary Containment: Transfer the solid into a clear, wide-mouth High-Density Polyethylene (HDPE) jar or a heavy-duty chemically resistant bag (minimum 4 mil thickness).

    • Why HDPE? It offers excellent resistance to organic acids and prevents leaching of the propoxy-derivative.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "3-Biphenylacetic acid, 5-propoxy- (100%)"

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Secondary Containment: Place the sealed primary container into a secondary bin designated for "Solid Organic Toxins."

Protocol B: Liquid Waste (HPLC Waste / Mother Liquor)

Applicability: Reaction mixtures, HPLC effluent, or dissolved stocks.

  • Compatibility Check: Verify the solvent carrier.

    • If dissolved in DMSO/Methanol/Acetonitrile: Dispose in Non-Halogenated waste.[2]

    • If dissolved in Dichloromethane (DCM): Dispose in Halogenated waste.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic (

    
    ) due to high concentration, do not  neutralize in the waste carboy (exothermic risk). Instead, dilute into the solvent waste stream where the volume of solvent acts as a heat sink.
    
  • Transfer: Pour into the appropriate safety carboy using a funnel with a lid-latch system to prevent evaporation.

  • Log Entry: Record the volume and approximate concentration (mg/mL) on the carboy log sheet. This is critical for the disposal vendor to determine incineration parameters.

Chemical Segregation & Incompatibility

Proper segregation is the primary defense against unplanned laboratory reactions. This diagram illustrates the "Keep Apart" rules for this specific acid.

Segregation Center 3-Biphenylacetic acid, 5-propoxy- Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Center->Oxidizers FIRE RISK Bases Strong Bases (NaOH, KOH, Amines) Center->Bases EXOTHERMIC Acids Other Organic Acids (Acetic Acid) Center->Acids Compatible Solvents Organic Solvents (MeOH, EtOAc) Center->Solvents Compatible

Figure 2: Segregation logic. Red paths indicate high-risk incompatibilities; Green paths indicate safe storage partners.

Regulatory Compliance (RCRA & Global)

For US-based laboratories operating under EPA RCRA regulations:

RegulationClassificationCodeNotes
RCRA Status Characteristic Waste D002 Only if aqueous pH

2.[3] Most solid forms will not trigger D002 unless dissolved.
Listing Not Listed (P/U) N/AThis specific isomer is not on the P or U lists. It defaults to general organic hazardous waste.
DOT Shipping Corrosive Solid, Acidic UN 3261 Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (3-Biphenylacetic acid derivative).
European Waste Laboratory Chem 16 05 06 *"Laboratory chemicals, consisting of or containing hazardous substances."

Critical Compliance Note: Never dispose of this compound in "Sharps" containers or "Biohazard" bags (red bags). It is a chemical hazard, not a biological one.

Emergency Procedures: Spill Cleanup

Scenario: 5g bottle of solid powder dropped on the floor.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation.

  • Containment: Cover the spill with a dry absorbent pad or surround it with a spill pillow to prevent spreading.

  • Neutralization (Wet Method):

    • Do not sweep dry dust (risk of aerosolization).

    • Lightly mist the powder with water or a weak sodium carbonate solution (5%) to dampen it.

    • Cover with a neutralizer (e.g., sodium bicarbonate or spill kit acid neutralizer) until fizzing stops.

  • Collection: Scoop the resulting paste into a waste container. Label as "Spill Debris: 3-Biphenylacetic acid, 5-propoxy-".

  • Surface Decon: Wipe the area with soap and water; the propoxy group makes it lipophilic, so water alone may not remove residues effectively.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Personal protective equipment for handling 3-Biphenylacetic acid, 5-propoxy-

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 3-Biphenylacetic Acid, 5-propoxy-

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Biphenylacetic acid, 5-propoxy-. As a member of the biphenylacetic acid class of compounds, which includes non-steroidal anti-inflammatory drugs (NSAIDs), this substance requires careful handling to mitigate potential health risks.[1][2][3] This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and emergency protocols to ensure a secure laboratory environment.

Understanding the Risks: Hazard Identification and Assessment

Primary Hazards:

  • Acute Toxicity (Oral): Analogous compounds are classified as toxic if swallowed.[1][4][5][6]

  • Skin Irritation: Causes skin irritation upon contact.[4][5][6]

  • Serious Eye Irritation: Can cause serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[4][5][6]

Hazard Summary Table

Hazard ClassificationCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3 / 4💀 or ❗Danger / WarningH301: Toxic if swallowed or H302: Harmful if swallowed[2][4]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[4][5][6]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation[4][5][6]
Specific target organ toxicity (single exposure)Category 3WarningH335: May cause respiratory irritation[4][5][6]

This table is based on data from structurally similar compounds and should be used as a precautionary guide.

Your Armor: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent exposure through inhalation, skin contact, or eye contact.[7] All handling of 3-Biphenylacetic acid, 5-propoxy- should be conducted within a certified chemical fume hood.[8]

PPE Selection Rationale

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7]To prevent skin contact and irritation. Thicker gloves offer better protection, and it is advisable to change them every 30-60 minutes or immediately if contamination is suspected.[9]
Eye Protection Chemical splash goggles or a full-face shield.[7][9]To protect against accidental splashes that could cause serious eye irritation. Standard safety glasses are insufficient.[9]
Body Protection A fully buttoned lab coat, with long sleeves and cuffs tucked into gloves.[9]To protect the skin on the arms and body from contact with the chemical.
Respiratory Protection A NIOSH/MSHA-approved respirator with a particulate filter (e.g., N-95 or higher) is recommended, especially when handling the powder outside of a fume hood or during spill cleanup.[5][6][9]To prevent inhalation of the compound, which can cause respiratory irritation.[5][6]
Gowning and De-Gowning Protocol

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

Gowning (Donning) Sequence:

  • Put on the lab coat and ensure it is fully buttoned.

  • Put on the respirator (if required) and perform a seal check.

  • Put on eye protection (goggles or face shield).

  • Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat.[9]

De-Gowning (Doffing) Sequence:

  • Remove gloves by peeling them off from the cuff, turning them inside out.

  • Remove the lab coat, folding the contaminated outside inwards.

  • Remove eye protection.

  • Remove the respirator (if used).

  • Wash hands thoroughly with soap and water.[10]

In the Lab: Safe Handling and Operations

Adherence to standard laboratory safety practices is paramount.

Operational Plan:

  • Work Area: All weighing and handling of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.[8]

  • Ventilation: Ensure adequate ventilation in the laboratory.[5][8]

  • Avoid Dust Formation: Handle the compound gently to avoid creating airborne dust.[11]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][5][6] Wash hands thoroughly after handling the compound, even if gloves were worn.[5][6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8][11] Keep it locked up and away from incompatible materials such as strong oxidizing agents.[5][6]

When Things Go Wrong: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Response
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][12] Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.[11][12]
Skin Contact Immediately remove all contaminated clothing.[4][12] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][11] Seek medical attention if irritation persists.[12]
Inhalation Move the affected person to fresh air.[5][11] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[5][11] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water.[5][6] Seek immediate medical attention.[4][5]
Spill Response Plan

For small spills of solid material:

  • Alert Others: Inform colleagues in the immediate area.

  • Evacuate: If necessary, evacuate the area.

  • PPE: Wear the appropriate PPE, including respiratory protection.[8]

  • Containment: Gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.[12]

  • Cleanup: Carefully sweep up the spilled material and place it in a sealed container for disposal.[5][8]

  • Decontamination: Clean the spill area with a suitable detergent and water.[12]

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste.[5][11]

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[12]

Spill Response Workflow

SpillResponse Start Spill Occurs Alert Alert Personnel & Assess Risk Start->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Contain Cover with Inert Absorbent Material PPE->Contain Collect Sweep into Labeled Waste Container Contain->Collect Decontaminate Clean Spill Area with Soap & Water Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose End Spill Managed Dispose->End

Caption: Workflow for managing a small chemical spill.

End of Life Cycle: Waste Disposal

All waste containing 3-Biphenylacetic acid, 5-propoxy-, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[11]

Disposal Plan:

  • Collection: Collect all waste in clearly labeled, sealed containers.[8]

  • Regulations: Disposal must be conducted in accordance with all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain or in regular trash.[4]

  • Consult EHS: Contact your institution's EHS department for specific disposal procedures.

By adhering to these guidelines, you can safely handle 3-Biphenylacetic acid, 5-propoxy- and minimize the risk of exposure in your laboratory.

References

  • Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet: 2-Fluoro-alpha-methyl-4-biphenylacetic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Appendix L – What to Do in a Chemical Emergency. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • University of Rochester Medical Center Environmental Health and Safety. (n.d.). Exposure Incident Response. Retrieved from [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Biphenylylacetic acid. PubChem Compound Database. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.